molecular formula C10H9BrN2O2 B577796 Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1215504-30-5

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

カタログ番号: B577796
CAS番号: 1215504-30-5
分子量: 269.098
InChIキー: USZADKSDVGABGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1215504-30-5) is a high-purity brominated heteroaromatic ester serving as a versatile synthetic building block in organic and medicinal chemistry . Its molecular formula is C10H9BrN2O2, with a molecular weight of 269.09 g/mol . The compound is characterized by a melting point of 95-96°C and should be stored at room temperature under an inert atmosphere . The unique reactivity of this compound stems from its two key functional groups: a reactive bromo substituent and an ethyl carboxylate ester . This combination allows researchers to leverage sequential cross-coupling reactions and nucleophilic substitutions, facilitating the introduction of the imidazo[1,2-a]pyridine core into more complex molecular architectures. The scaffold is of significant interest in pharmaceutical research for the development of novel therapeutics, exemplified by its role in the synthesis of potent dual PI3K/mTOR inhibitors investigated for cancer therapy and imaging . As a valuable reagent in chemical synthesis, it enables the creation of diverse compound libraries for drug discovery and material science applications . Please note: This product is intended for research use only and is not intended for human or animal use.

特性

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZADKSDVGABGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679699
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215504-30-5
Record name Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS No. 1215504-30-5). The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document outlines a robust two-step synthetic pathway, beginning with the formation of the imidazo[1,2-a]pyridine core via cyclization, followed by regioselective bromination. Detailed experimental protocols are provided for each step. Furthermore, this guide presents a comprehensive summary of the analytical characterization of the title compound, including its key physicochemical and spectroscopic properties, summarized in tabular format for clarity. All workflows are accompanied by diagrams generated using Graphviz to ensure procedural clarity.

Introduction

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle of significant interest in the field of drug discovery. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][4] The functionalization of this scaffold at various positions is a key strategy for modulating its biological activity and pharmacokinetic profile.

This compound is a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 3-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, while the ethyl ester at the 6-position can be readily modified, making it a key building block for creating libraries of novel compounds for drug screening.

Synthetic Pathway

The synthesis of this compound is proposed via a two-step sequence. The first step involves the construction of the imidazo[1,2-a]pyridine core through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. The second step is a regioselective electrophilic bromination at the electron-rich C3 position of the imidazole ring.

SynthesisWorkflow Start Ethyl 6-aminopyridine-3-carboxylate Step1 Step 1: Cyclization (Tschitschibabin Reaction) Start->Step1 Reagent1 Bromoacetaldehyde (or equivalent) Reagent1->Step1 Intermediate Ethyl imidazo[1,2-a]pyridine-6-carboxylate Step1->Intermediate Ethanol, Reflux Step2 Step 2: Bromination Intermediate->Step2 Reagent2 N-Bromosuccinimide (NBS) Reagent2->Step2 FinalProduct This compound Step2->FinalProduct Acetonitrile, RT

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives.[1][5][6]

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate

This step involves the cyclocondensation reaction between ethyl 6-aminopyridine-3-carboxylate and bromoacetaldehyde.

Step1_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ethyl 6-aminopyridine-3-carboxylate and NaHCO3 in Ethanol B Add Bromoacetaldehyde solution dropwise at 0°C A->B C Warm to room temperature B->C D Reflux mixture for 6-12 hours C->D E Monitor reaction by TLC D->E F Cool and concentrate in vacuo E->F G Partition between Ethyl Acetate and Water F->G H Dry organic layer (Na2SO4) and evaporate G->H I Purify by column chromatography (Silica, Hexane/EtOAc) H->I

Caption: Workflow for the synthesis of the intermediate.

Methodology:

  • To a solution of ethyl 6-aminopyridine-3-carboxylate (1.0 eq.) in absolute ethanol, add sodium bicarbonate (NaHCO₃, 1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a 50% aqueous solution of bromoacetaldehyde (1.2 eq.) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl imidazo[1,2-a]pyridine-6-carboxylate.

Step 2: Synthesis of this compound

This step involves the regioselective bromination of the intermediate at the C3 position using N-Bromosuccinimide (NBS).

Methodology:

  • Dissolve ethyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq.) in acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize the crude solid from ethanol or purify by column chromatography to afford the final product, this compound.

Characterization Data

Property Data
Chemical Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
CAS Number 1215504-30-5[7]
Appearance Expected to be an off-white to pale yellow solid.
Melting Point (°C) Not reported. Isomers like ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate melt at 109-110 °C.[8]
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): ~9.4 (s, 1H, H-5), ~7.8 (s, 1H, H-2), ~7.7 (d, 1H, H-8), ~7.6 (d, 1H, H-7), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃). Note: The H-5 proton is expected to be the most downfield due to deshielding from the ester and ring nitrogen.
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): ~165 (C=O), ~145 (C-8a), ~140 (C-6), ~128 (C-5), ~125 (C-8), ~120 (C-7), ~118 (C-2), ~95 (C-3, C-Br), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃). Note: The C-Br carbon (C-3) is expected to appear significantly upfield.
Mass Spec. (HRMS-ESI) Calculated for C₁₀H₁₀BrN₂O₂ [M+H]⁺: 268.9920. Found: Expected to be within ±5 ppm of the calculated value.

Conclusion

This technical guide details a reliable and efficient two-step synthesis for this compound, a key intermediate for pharmaceutical research and development. The outlined protocols for cyclization and subsequent regioselective bromination are based on well-established chemical transformations. The provided characterization data, while predictive, offers a solid baseline for researchers to confirm the identity and purity of the synthesized compound. The versatility of this molecule, with its two distinct points for chemical modification, makes it a valuable asset for the construction of novel chemical entities in the pursuit of new therapeutic agents.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 1215504-30-5). This compound is a valuable building block in medicinal chemistry and materials science, owing to its versatile imidazo[1,2-a]pyridine core.

Spectroscopic Data

The structural integrity of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available---
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not publicly available-
Table 3: Mass Spectrometry Data
m/zAssignment
Data not publicly available-
Table 4: Infrared Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not publicly available-

Note: While the existence and commercial availability of this compound (CAS 1215504-30-5) are confirmed, detailed public spectroscopic data is limited. The data presented here will be updated as it becomes available through public research or supplier documentation.

Experimental Protocols

A general and efficient two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines provides a foundational approach for synthesizing the target compound. The following protocol is adapted from established methodologies for similar structures and serves as a guide for its preparation.

Synthesis of this compound

Materials and Equipment:

  • 2-Amino-5-bromopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of 2-amino-5-bromopyridine (1 equivalent), ethyl bromopyruvate (1.1 equivalents), and sodium bicarbonate (1.5 equivalents) is prepared in ethanol.

  • Reaction Progression: The reaction mixture is stirred and heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizing the Synthetic Pathway

The synthesis of this compound can be visualized as a straightforward two-step process. The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Intermediate Cyclization Intermediate 2-Amino-5-bromopyridine->Intermediate Step 1 Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate NaHCO3 NaHCO3 NaHCO3->Intermediate Ethanol, Reflux Ethanol, Reflux Ethanol, Reflux->Intermediate Product This compound Intermediate->Product Step 2

Caption: Synthetic pathway for this compound.

This guide serves as a foundational resource for researchers working with this compound. Further detailed spectroscopic data and refined synthetic protocols will be incorporated as they become available in the public domain.

An In-depth Technical Guide to the ¹H and ¹³C NMR of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Spectral data for the specifically requested compound, Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate, were not available in the searched literature. This guide provides a detailed analysis of a closely related isomer, Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate , to serve as a valuable reference for researchers in the field. The structural difference is the position of the bromo and the ethyl carboxylate substituents on the imidazo[1,2-a]pyridine core.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of these molecules. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate, along with detailed experimental protocols for data acquisition.

Molecular Structure

The structure of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate, with the IUPAC numbering convention used for NMR signal assignment, is presented below.

Caption: Molecular Structure of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate.[1] The spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.[1]

Table 1: ¹H NMR Data of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate (400 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.51d2.01HH-5
8.29s-1HH-2
7.64d9.61HH-8
7.50dd9.2, 1.81HH-7
4.42q7.22H-OCH₂CH₃
1.42t7.23H-OCH₂CH₃

Table 2: ¹³C NMR Data of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate (100 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
160.34C=O
146.73C-8a
141.49C-2
130.92C-7
127.83C-5
118.35C-8
116.12C-3
109.22C-6
60.74-OCH₂CH₃
14.39-OCH₂CH₃

Experimental Protocols

A general workflow for NMR data acquisition and analysis is depicted below.

General Workflow for NMR Data Acquisition and Analysis A Sample Preparation B NMR Instrument Setup A->B Insert Sample C Data Acquisition B->C Set Parameters D Data Processing C->D FID Signal E Spectral Analysis D->E Fourier Transform

Caption: A simplified workflow for a typical NMR experiment.

Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate

A plausible synthesis method involves a one-pot, two-step reaction.[1] Initially, 2-amino-5-bromopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] The resulting intermediate is then condensed with ethyl bromoacetate in the presence of a base like sodium bicarbonate to yield the final product.[1]

Protocol for Synthesis:

  • A solution of 2-amino-5-bromopyridine (1 mmol) and DMF-DMA (2 mmol) in DMF (2 mL) is stirred at 65 °C for 2 hours.[1]

  • Sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are added sequentially to the mixture.[1]

  • The reaction mixture is stirred at 85 °C and monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.[1]

  • The combined organic layers are washed, dried, and concentrated.[1]

  • The crude product is purified by silica gel column chromatography.[1]

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2][3]

  • Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)[2]

  • High-quality 5 mm NMR tube and cap[4]

  • Pasteur pipette and filter plug (e.g., glass wool)[5]

Procedure:

  • Weigh the desired amount of the compound into a clean, dry vial.[3]

  • Add the deuterated solvent to dissolve the sample completely. Gentle vortexing or warming may be applied if necessary.[3]

  • Filter the solution through a Pasteur pipette with a small glass wool plug directly into the NMR tube to remove any particulate matter.[5]

  • Ensure the solvent height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm).[5]

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

Instrument:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard one-pulse sequence (zg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16-64

  • Relaxation Delay (D1): 1-5 s

  • Acquisition Time (AQ): 2-4 s

  • Spectral Width (SW): 16-20 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled one-pulse sequence (zgpg30 or similar)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more, depending on sample concentration

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 1-2 s

  • Spectral Width (SW): 200-240 ppm

Data Processing

  • The raw Free Induction Decay (FID) signal is multiplied by an appropriate window function (e.g., exponential) to improve the signal-to-noise ratio.

  • A Fourier Transform is applied to convert the time-domain data (FID) into the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

This technical guide provides a foundational understanding of the NMR characteristics of a key imidazo[1,2-a]pyridine derivative and the methodologies to obtain and interpret such data, which is invaluable for researchers in synthetic and medicinal chemistry.

References

Mass spectrometry analysis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

This technical guide provides a detailed overview of the mass spectrometric analysis of this compound, a key intermediate in the synthesis of various biologically active compounds.[1] This document outlines the predicted fragmentation patterns, experimental protocols, and data presentation for the analysis of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a versatile scaffold for the development of novel therapeutic agents.[1] Mass spectrometry is a critical analytical technique for the characterization of this and related molecules, providing essential information on molecular weight and structural integrity.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for this exact compound are not widely published, a predicted fragmentation pattern can be elucidated based on the known fragmentation of similar structures, such as other imidazo[1,2-a]pyridine derivatives and ethyl esters. The fragmentation of related compounds often initiates with the elimination of the ethanol molecule from the ethyl ester group.[2] Another potential fragmentation pathway involves the homolytic cleavage of the C-O bond of the ester.

Table 1: Predicted Mass Spectral Data for this compound

m/z (predicted) Proposed Fragment Ion Formula Notes
284/286[M]+• (Molecular Ion)C10H9BrN2O2The two peaks are due to the isotopic distribution of Bromine (79Br and 81Br).
239/241[M - C2H5O]+C8H4BrN2OLoss of the ethoxy radical from the ester.
211/213[M - C2H5O - CO]+C7H4BrN2Subsequent loss of carbon monoxide from the acylium ion.
183/185[M - C2H5O - CO - N2]+C7H4BrLoss of a nitrogen molecule.
132[M - Br - C2H5O]+C8H4N2OLoss of a bromine radical and the ethoxy group.
104[C7H4N2]+C7H4N2Imidazo[1,2-a]pyridine core after loss of bromine and the ester group.

Proposed Fragmentation Pathway

The expected fragmentation pathway for this compound is outlined below. The primary fragmentation is anticipated to be the loss of the ethoxy group, followed by the loss of carbon monoxide.

Fragmentation_Pathway M This compound [C10H9BrN2O2]+• m/z = 284/286 F1 [M - C2H5O]+ m/z = 239/241 M->F1 - C2H5O• F2 [M - C2H5O - CO]+ m/z = 211/213 F1->F2 - CO F3 [M - C2H5O - CO - Br]+ m/z = 132 F2->F3 - Br• F4 [C7H4N2]+ m/z = 104 F3->F4 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for the mass spectrometric analysis of this compound.

4.1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL for direct infusion analysis.

  • If using liquid chromatography-mass spectrometry (LC-MS), the sample can be injected directly into the LC system.

4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended for accurate mass measurements.

  • Infusion Flow Rate: For direct infusion, a flow rate of 5-10 µL/min is appropriate.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (Nitrogen): 1.5 - 2.5 Bar.

  • Drying Gas (Nitrogen): 8 - 12 L/min at 200 - 250 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Collision Energy (for MS/MS): For fragmentation studies, a collision energy ramp (e.g., 10-40 eV) can be applied to induce fragmentation of the precursor ion (m/z 284/286).

4.3. Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Injection Sample Introduction (Infusion or LC) Dilution->Injection Ionization Electrospray Ionization (ESI+) Injection->Ionization Mass_Analysis Mass Analysis (TOF or Orbitrap) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Fragmentation_Analysis Analyze Fragmentation Pattern Spectrum->Fragmentation_Analysis

Caption: General workflow for the mass spectrometry analysis.

Conclusion

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. The predicted fragmentation patterns and proposed experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, facilitating the unambiguous characterization of this important synthetic intermediate.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate derivatives. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physicochemical properties, guiding synthetic strategies, and ultimately influencing their efficacy and developability as therapeutic agents. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and explores the impact of substituent placement on crystal packing.

Core Crystallographic Data of a Key Derivative

While a comprehensive crystallographic dataset for the title compound, this compound, is not publicly available, a detailed analysis of the closely related derivative, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate , provides significant insights into the structural characteristics of this class of compounds. The crystallographic data for this derivative is presented below, offering a foundational understanding of the imidazo[1,2-a]pyridine core's behavior in the crystalline form.[1]

Table 1: Crystallographic Data for Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate [1]

ParameterValue
Chemical FormulaC₁₀H₁₀BrN₃O₂
Formula Weight284.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.366(2)
b (Å)11.842(3)
c (Å)22.743(5)
α (°)90
β (°)98.328(6)
γ (°)90
Volume (ų)2229.3(8)
Z8
Temperature (K)292
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.693
Absorption Coefficient (μ) (mm⁻¹)3.683
Final R indices [I > 2σ(I)]R₁ = 0.0413, wR₂ = 0.0986
R indices (all data)R₁ = 0.0631, wR₂ = 0.1119

Table 2: Selected Bond Lengths for Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate [1]

BondLength (Å)
Br1 - C61.896(3)
N1 - C21.380(4)
N1 - C8a1.384(4)
C2 - C31.369(4)
C3 - N41.385(4)
N4 - C51.378(4)
C5 - C61.379(4)
C6 - C71.405(4)
C7 - C81.364(4)
C8 - C8a1.399(4)
C8 - N81.378(4)
C2 - C91.481(4)
C9 - O11.205(4)
C9 - O21.336(4)
O2 - C101.462(4)
C10 - C111.494(5)

Table 3: Selected Bond Angles for Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate [1]

AngleDegree (°)
C2 - N1 - C8a107.1(2)
N1 - C2 - C3110.1(3)
C2 - C3 - N4107.8(3)
C3 - N4 - C5128.2(3)
C3 - N4 - C8a106.8(2)
N4 - C5 - C6117.8(3)
C5 - C6 - C7121.7(3)
C6 - C7 - C8119.5(3)
C7 - C8 - C8a117.9(3)
N1 - C8a - C8131.0(3)
N1 - C8a - N4108.2(2)
O1 - C9 - O2124.3(3)
O1 - C9 - C2124.6(3)
O2 - C9 - C2111.1(3)
C9 - O2 - C10116.5(3)

Experimental Protocols

The determination of the crystal structure of imidazo[1,2-a]pyridine derivatives involves a systematic workflow, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of this compound Derivatives

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various established methods. A common approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone or a related electrophile.

For instance, the synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate can be performed in a two-step, one-pot reaction.[2] This involves the initial reaction of 5-bromo-2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by the addition of ethyl bromoacetate.[2]

Similarly, the synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate is achieved by the reaction of 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in the presence of sodium bicarbonate in ethanol.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyridine 2-Aminopyridine Derivative Condensation Condensation/ Cyclization Aminopyridine->Condensation Electrophile α-Haloketone or Equivalent Electrophile->Condensation Imidazopyridine Ethyl 3-Bromoimidazo[1,2-a]pyridine -6-carboxylate Derivative Condensation->Imidazopyridine

General synthetic scheme for imidazo[1,2-a]pyridine derivatives.
Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several techniques can be employed for the crystallization of organic compounds.[3][4][5][6][7]

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.[4][5]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble.[4][5]

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[4]

The choice of solvent is crucial and is often determined empirically. Common solvents for the crystallization of imidazo[1,2-a]pyridine derivatives include ethanol, hexane, and dichloromethane.[1]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K or 292 K) to minimize thermal vibrations.[1]

The collected diffraction data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².[8] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Xray_Workflow Start Single Crystal DataCollection X-ray Diffraction Data Collection Start->DataCollection Processing Data Processing (Unit Cell, Space Group) DataCollection->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (CIF, CheckCIF) Refinement->Validation Final Final Crystal Structure Validation->Final

Workflow for crystal structure determination by X-ray diffraction.

Impact of Substituents on Crystal Packing

The nature and position of substituents on the imidazo[1,2-a]pyridine ring system can significantly influence the intermolecular interactions and, consequently, the crystal packing arrangement. This, in turn, affects the material's properties such as melting point, solubility, and solid-state stability.

In the crystal structure of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, the presence of the amino group at the 8-position and the bromine atom at the 6-position facilitates the formation of intermolecular hydrogen bonds (N-H···O) and halogen bonds (C-Br···O/N), respectively.[1] These interactions play a crucial role in stabilizing the three-dimensional crystal lattice.

The ethyl carboxylate group can adopt different conformations relative to the imidazo[1,2-a]pyridine ring, influencing the overall molecular shape and packing efficiency. Studies on other imidazo[1,2-a]pyridine derivatives have shown that bulky substituents can disrupt π-π stacking interactions between the aromatic rings, leading to different packing motifs.[9] Conversely, planar substituents can promote such interactions, resulting in more densely packed structures.

Substituent_Effects cluster_substituents Substituent Properties cluster_interactions Intermolecular Interactions cluster_properties Solid-State Properties Size Size/Steric Hindrance Packing Crystal Packing Size->Packing Hbonding Hydrogen Bonding (Donors/Acceptors) Hbonding->Packing Halogen Halogen Bonding Halogen->Packing PiStacking π-System PiStacking->Packing Properties Melting Point, Solubility, Stability Packing->Properties

Influence of substituents on crystal packing and properties.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives, with a detailed analysis of a key analogue. The presented data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. A thorough understanding of the solid-state structure of these compounds is essential for rational drug design and the development of new materials with tailored properties. Future work should aim to obtain the crystal structure of the title compound and a wider range of its derivatives to further elucidate the structure-property relationships within this important class of heterocyclic compounds.

References

Physical and chemical properties of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic organic compound featuring a fused imidazopyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including their roles as kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and potential applications in drug discovery, with a focus on its relevance to the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) signaling.

Chemical and Physical Properties

This section details the key chemical identifiers and physical properties of this compound. While some experimental data is available, certain properties have been estimated based on available data for structurally related compounds.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource/Citation
CAS Number 1215504-30-5[1]
Molecular Formula C₁₀H₉BrN₂O₂[1]
Molecular Weight 269.10 g/mol [1]
Melting Point 95°C to 96°C[1]
Boiling Point Not available
Density (Predicted) 1.6 g/cm³[2]
pKa (Predicted) The pKa of the parent imidazo[1,2-a]pyridine is approximately 6.8. The presence of electron-withdrawing groups (bromo and carboxylate) is expected to decrease the basicity of the nitrogen atoms.[3]
Solubility No specific data available. Imidazo[1,2-a]pyridine derivatives are generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[4]
Appearance Solid[5]

Spectral Data

Table 2: Predicted Spectral Data

TechniquePredicted Peaks/Signals
¹H NMR Aromatic protons on the imidazopyridine core, a singlet for the proton at the 2-position, and signals corresponding to the ethyl group (a quartet and a triplet).
¹³C NMR Carbon signals for the imidazopyridine ring system, the ester carbonyl, and the ethyl group.
Mass Spectrometry (MS) A molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (M+ and M+2 peaks in approximately 1:1 ratio).
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O stretching of the ester, C-N and C=C stretching of the aromatic rings, and C-Br stretching.

Synthesis and Purification

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of the imidazo[1,2-a]pyridine core and subsequent functionalization. The synthesis can be envisioned in two main steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the target molecule, the starting material would be ethyl 5-aminopyridine-2-carboxylate.

  • Bromination: Introduction of the bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring.

A general procedure for the synthesis of a related compound, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, involves the cyclization of 2-aminopyridin-3-ol with ethyl bromopyruvate[6]. A similar strategy could be employed for the synthesis of the target molecule's core.

Experimental Protocol (Adapted from a similar synthesis[6])

  • Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate.

    • To a solution of ethyl 5-aminopyridine-2-carboxylate in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of a 2-haloacetaldehyde derivative (e.g., chloroacetaldehyde or bromoacetaldehyde).

    • The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Step 2: Bromination at the 3-position.

    • The crude Ethyl imidazo[1,2-a]pyridine-6-carboxylate is dissolved in a suitable solvent such as dichloromethane or chloroform.

    • An equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS), is added portion-wise at 0°C.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

Purification

The crude product can be purified by the following methods:

  • Column Chromatography: Purification is typically performed on a silica gel column using a gradient of ethyl acetate in hexane as the eluent[7][8].

  • Recrystallization: The purified product can be further recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid[4].

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the bromo substituent at the 3-position and the ethyl ester at the 6-position.

cluster_bromo Reactions at 3-Bromo Position cluster_ester Reactions at 6-Ester Position main This compound suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) main->suzuki Cross-coupling buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) main->buchwald Cross-coupling hydrolysis Hydrolysis (H2O, H+ or OH-) main->hydrolysis Ester transformation reduction Reduction (e.g., LiAlH4) main->reduction Ester transformation product_suzuki Ethyl 3-aryl-imidazo[1,2-a]pyridine-6-carboxylate suzuki->product_suzuki product_buchwald Ethyl 3-amino-imidazo[1,2-a]pyridine-6-carboxylate buchwald->product_buchwald product_hydrolysis 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrolysis->product_hydrolysis product_reduction (3-Bromoimidazo[1,2-a]pyridin-6-yl)methanol reduction->product_reduction

Figure 1: Key reactivity of the title compound.
Reactions at the 3-Bromo Position

The bromine atom on the imidazo[1,2-a]pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, making it a versatile handle for introducing molecular diversity.

  • Suzuki Coupling: The bromo group can be readily replaced with aryl or heteroaryl groups through a Suzuki coupling reaction with a corresponding boronic acid in the presence of a palladium catalyst and a base[9].

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-substituted core with a primary or secondary amine, catalyzed by a palladium complex[9].

Reactions of the Ester Group

The ethyl ester at the 6-position can undergo typical ester transformations:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Biological Activity and Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[10].

Inhibition of PDGFR Signaling

Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs)[11]. PDGFRs are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and angiogenesis. Dysregulation of the PDGF/PDGFR signaling pathway is implicated in various diseases, including cancer and fibrosis[12][13].

The binding of a PDGF ligand to its receptor triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the RAS-MAPK and PI3K-Akt pathways, which promote cell growth and survival[9][14].

Inhibitors based on the imidazo[1,2-a]pyridine scaffold can bind to the ATP-binding site of the PDGFR kinase domain, preventing its activation and blocking downstream signaling.

cluster_pathway Simplified PDGFR Signaling Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response Inhibitor This compound (or its derivatives) Inhibitor->Dimerization Inhibits

Figure 2: Inhibition of the PDGFR signaling pathway.

Experimental Workflows

The development and characterization of this compound and its derivatives typically follow a structured workflow.

start Synthesis purification Purification (Column Chromatography, Recrystallization) start->purification structure Structural Characterization (NMR, MS, IR) purification->structure purity Purity Analysis (HPLC, Elemental Analysis) structure->purity bioassay Biological Activity Screening (e.g., Kinase Assays) purity->bioassay end Lead Compound bioassay->end

Figure 3: A typical drug discovery workflow.

This workflow begins with the chemical synthesis of the compound, followed by rigorous purification. The structure of the purified compound is then confirmed using various spectroscopic techniques. Purity is assessed to ensure the reliability of subsequent biological testing. Finally, the compound is screened for its biological activity to identify potential lead candidates for further drug development.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its versatile chemical handles allow for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. The demonstrated activity of related compounds as PDGFR inhibitors highlights the potential of this scaffold in the development of new anticancer and anti-fibrotic agents. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound and its derivatives.

References

Discovery and history of imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridines

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and material science.[1][2] This fused bicyclic 5-6 heterocycle is a cornerstone in the development of numerous therapeutic agents due to its wide range of biological activities, including antifungal, antiviral, anti-inflammatory, and antitumor properties.[3][4][5][6] The versatility of the imidazo[1,2-a]pyridine core is demonstrated by its presence in several commercially available drugs such as Zolpidem for insomnia, Alpidem as an anxiolytic agent, and Olprinone for acute heart failure.[3][4][5][7] Given its importance, the development of efficient and diverse synthetic routes to this scaffold has been a major focus of chemical research for over a century. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for imidazo[1,2-a]pyridines, aimed at researchers, scientists, and professionals in drug development.

Historical Perspective and Foundational Syntheses

The journey to synthesize imidazo[1,2-a]pyridines began with the development of methods to produce their key precursors, 2-aminopyridines. The classical Tschitschibabin (Chichibabin) pyridine synthesis , first reported in 1924, involves the condensation of aldehydes or ketones with ammonia to form pyridine rings.[8] While this reaction does not directly yield imidazo[1,2-a]pyridines, it provided access to the crucial 2-aminopyridine starting materials. Another related discovery by Aleksei Chichibabin in 1914, the Chichibabin reaction , is a method for the amination of pyridine at the 2-position using sodium amide, directly producing 2-aminopyridine.[9][10]

The first direct entries to the imidazo[1,2-a]pyridine core were established through condensation reactions. One of the earliest and most significant methods is the reaction of 2-aminopyridines with α-halocarbonyl compounds.[3][7] This approach involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring.[7]

Another foundational method is the Ortoleva-King reaction .[11] This reaction facilitates the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and methyl ketones in the presence of iodine.[12][13][14] The reaction proceeds through the in-situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine.[15]

Historical_Development_of_Imidazo_1_2_a_pyridine_Synthesis A Tschitschibabin Pyridine Synthesis (1924) (Precursor Synthesis) B Classical Condensation (2-Aminopyridine + α-Haloketone) A->B Provides Starting Material D Multicomponent Reactions (MCRs) (e.g., Groebke-Blackburn-Bienaymé) B->D C Ortoleva-King Reaction (2-Aminopyridine + Ketone + I2) C->D E Modern Catalytic Methods (Cu, Au, Ru, Metal-Free) D->E Increased Efficiency & Diversity F Photocatalytic & Green Syntheses E->F Improved Sustainability

Caption: Evolution of synthetic strategies for imidazo[1,2-a]pyridines.

Key Synthetic Methodologies

The synthesis of imidazo[1,2-a]pyridines has evolved from harsh, classical methods to more sophisticated and efficient modern protocols, including multicomponent and catalytic reactions.

Classical Condensation with α-Halocarbonyls

This is a robust and widely used method for preparing 2-substituted imidazo[1,2-a]pyridines. The reaction involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[7] Typically, the reaction is carried out by refluxing the reactants in a solvent like ethanol or DMF.[7]

General Reaction Scheme: 2-Aminopyridine + α-Bromoacetophenone → 2-Phenylimidazo[1,2-a]pyridine

Recent modifications have focused on developing catalyst-free and more environmentally friendly conditions.[7] For example, catalyst-free versions have been achieved by performing the reaction at room temperature in DMF with a base like potassium carbonate, or even in the absence of a base in refluxing DMF or ethanol.[7]

The Ortoleva-King Reaction

This method provides a one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones using iodine.[12][13] The reaction is versatile and compatible with various functional groups.[12][14]

Ortoleva_King_Reaction_Mechanism cluster_1 Step 1: Formation of α-Iodoketone cluster_2 Step 2: Nucleophilic Substitution & Cyclization Ketone Ketone (e.g., Acetophenone) Iodoketone α-Iodoketone Ketone->Iodoketone + I2 - HI Iodine I2 Aminopyridine_base 2-Aminopyridine (as base) Aminopyridine_base->Ketone Intermediate Pyridinium Intermediate Iodoketone->Intermediate + 2-Aminopyridine Aminopyridine_nuc 2-Aminopyridine (as nucleophile) Imidazopyridine Imidazo[1,2-a]pyridine Intermediate->Imidazopyridine Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Ortoleva-King reaction.

Multicomponent Reactions (MCRs)

MCRs are highly efficient for generating molecular diversity and are considered powerful tools in organic synthesis.[16]

Groebke–Blackburn–Bienaymé Reaction (GBBR): This is a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[16][17] The reaction is often catalyzed by an acid, such as ammonium chloride or p-toluenesulfonic acid, and can be performed under mild conditions, sometimes assisted by ultrasound or microwave irradiation to improve yields and reduce reaction times.[16][18][19]

Groebke_Blackburn_Bienayme_Reaction Aminopyridine 2-Aminopyridine Imine Schiff Base Intermediate Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Imine->Nitrile_Ylide + Isocyanide [3+2] Cycloaddition Product 3-Amino-imidazo[1,2-a]pyridine Nitrile_Ylide->Product Rearrangement

Caption: The Groebke-Blackburn-Bienaymé multicomponent reaction.

Modern Catalytic Approaches

Recent advancements have focused on the use of transition metal catalysts and metal-free systems to synthesize imidazo[1,2-a]pyridines with high efficiency and selectivity.

  • Copper-Catalyzed Synthesis: Copper catalysts are effective for various transformations, including the one-pot synthesis from 2-aminopyridines and nitroolefins using air as the oxidant.[20][21] Other copper-catalyzed methods include annulation and oxidative coupling reactions.[4]

  • Gold-Catalyzed Synthesis: A mild and atom-economical synthesis has been developed using a gold catalyst to react pyridine N-oxides with alkynes, yielding a range of imidazo[1,2-a]pyridines.[22]

  • Ruthenium-Catalyzed Synthesis: Ruthenium catalysis has been employed for the annulation of substrates to form fused imidazo[1,2-a]pyridine-chromenones and for the synthesis of bis-imidazo[1,2-a]pyridines.[23]

  • Metal-Free Synthesis: To align with the principles of green chemistry, several metal-free protocols have been developed.[17] These often involve iodine catalysis or catalyst-free condensations under various eco-friendly conditions.[7] For instance, a metal-free, three-component reaction of 2-aminopyridines, ynals, and alcohols or thiols has been reported.[24]

  • Photocatalytic Synthesis: A visible-light-mediated, metal-free method using Eosin-Y as a photocatalyst has been developed for the synthesis of imidazopyridines from ethylarenes and 2-aminopyridines.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for different synthetic methodologies.

Table 1: One-Pot Ortoleva-King Synthesis of Imidazo[1,2-a]pyridines.[13]

Entry2-AminopyridineAcetophenoneConditionsYield (%)
12-aminopyridine2'-hydroxyacetophenone1) Neat, 2.3 eq. 2-aminopyridine, 1.2 eq. I₂, 110 °C, 4h; 2) aq. NaOH, 100 °C, 1h52
22-aminopyridine4'-bromoacetophenone1) Neat, 2.3 eq. 2-aminopyridine, 1.2 eq. I₂, 110 °C, 4h; 2) aq. NaOH, 100 °C, 1h60
32-aminopyridine4'-methoxyacetophenone1) Neat, 2.3 eq. 2-aminopyridine, 1.2 eq. I₂, 110 °C, 4h; 2) aq. NaOH, 100 °C, 1h55
42-amino-5-bromopyridineacetophenone1) Neat, 2.3 eq. 2-aminopyridine, 1.2 eq. I₂, 110 °C, 4h; 2) aq. NaOH, 100 °C, 1h41

Table 2: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction.[16]

Entry2-AminopyridineAldehydeIsocyanideCatalyst (10 mol%)ConditionsYield (%)
12-aminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater, 60 °C, USI86
22-amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater, 60 °C, USI86
32-amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acidWater, 60 °C, USI67
42-amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePhenylboronic acidWater, 60 °C, USI80

Table 3: Copper-Catalyzed Synthesis from Nitroolefins.[21]

Entry2-AminopyridineNitroolefinCatalyst (10 mol%)ConditionsYield (%)
12-aminopyridine(E)-β-nitrostyreneCuBrDMF, 80 °C, Air90
22-amino-5-methylpyridine(E)-β-nitrostyreneCuBrDMF, 80 °C, Air87
32-aminopyridine(E)-1-(2-nitrovinyl)naphthaleneCuBrDMF, 80 °C, Air85
42-amino-4-chloropyridine(E)-β-nitrostyreneCuBrDMF, 80 °C, Air70

Experimental Protocols

General Procedure for the One-Pot Ortoleva-King Reaction[13]

A mixture of the respective acetophenone (10 mmol), 2-aminopyridine (23 mmol), and iodine (12 mmol) is heated at 110 °C for 4 hours. The reaction mixture is then cooled to room temperature, and a 45% aqueous solution of NaOH is added. The resulting mixture is heated at 100 °C for 1 hour. After cooling, the mixture is diluted with water, and the precipitate is collected by filtration. The crude product is then purified by column chromatography or recrystallization to afford the desired imidazo[1,2-a]pyridine.

General Procedure for the Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction[16]

In a reaction vessel, the 2-aminopyridine (1 mmol), aldehyde (1 mmol), isocyanide (1 mmol), and phenylboronic acid (0.1 mmol) are combined in water (3 mL). The vessel is then placed in an ultrasonic bath and irradiated at 60 °C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the pure 3-amino-imidazo[1,2-a]pyridine.

General Procedure for the Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins[21]

A mixture of the 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), and CuBr (0.05 mmol) in DMF (2 mL) is stirred in a flask open to the air at 80 °C. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the desired product.

Application in Drug Discovery: Signaling Pathways

Imidazo[1,2-a]pyridines are prominent scaffolds in drug discovery, often targeting protein kinases. For instance, novel imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR), a receptor tyrosine kinase involved in cell growth and differentiation.[25] Other derivatives have shown activity as inhibitors of PI3K, p38, and other kinases, highlighting their potential in cancer therapy and for treating inflammatory diseases.[26] Furthermore, this scaffold is crucial in developing new antituberculosis agents, with some compounds targeting enzymes like QcrB in the electron transport chain or mycobacterial ATP synthase.[27][28]

PDGFR_Inhibition_Pathway PDGF PDGF (Ligand) PDGFR PDGFR (Receptor Tyrosine Kinase) PDGF->PDGFR Binds Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) Dimerization->Downstream Activates Response Cellular Responses (Proliferation, Migration) Downstream->Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site

Caption: Inhibition of the PDGFR signaling pathway.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has a rich history, evolving from classical condensation reactions to highly efficient and sustainable modern methodologies. The development of multicomponent reactions, diverse catalytic systems, and green chemical approaches has significantly expanded the accessible chemical space of this important scaffold. For researchers and professionals in drug development, a deep understanding of these synthetic strategies is crucial for the design and creation of novel therapeutic agents and functional materials. The continued innovation in this field promises to deliver even more powerful tools for accessing this "drug prejudice" scaffold in the future.[1][2][3]

References

Initial Biological Screening of Novel Imidazo[1,2-a]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial biological screening methodologies for novel imidazo[1,2-a]pyridine compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines detailed experimental protocols for key in vitro and in vivo assays, presents quantitative data for representative compounds, and visualizes critical signaling pathways and experimental workflows.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles.[1] Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases. For instance, derivatives of this scaffold have been shown to inhibit protein kinases such as PI3K, Akt, mTOR, and c-Met, interfere with the Wnt/β-catenin and STAT3/NF-κB signaling cascades, and inhibit enzymes like COX-2.[2][3][4][5][6][7] This versatility makes them attractive candidates for the development of new therapeutic agents.

Experimental Workflow for Initial Biological Screening

A systematic approach is crucial for the efficient evaluation of novel imidazo[1,2-a]pyridine compounds. The following workflow outlines a typical screening cascade, starting from preliminary cytotoxicity assessments to more detailed mechanistic and in vivo studies.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanistic Studies cluster_2 In Vivo Evaluation A Synthesis & Characterization of Novel Imidazo[1,2-a]pyridines B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Apoptosis Assays (Annexin V/PI Staining) C->D E Cell Cycle Analysis C->E F Target-Based Assays (Kinase Inhibition, Reporter Assays) C->F G In Vivo Efficacy Studies (Xenograft Models) F->G

Caption: General experimental workflow for screening novel imidazo[1,2-a]pyridine compounds.

Data Presentation: In Vitro Activity of Representative Imidazo[1,2-a]pyridine Compounds

The following tables summarize the in vitro activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity (IC50 Values in µM)

Compound IDCell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[8][9]
IP-6 HCC1937 (Breast)47.7[8][9]
IP-7 HCC1937 (Breast)79.6[8][9]
Compound 6 A375 (Melanoma)<12[10]
Compound 6 WM115 (Melanoma)<12[10]
PIK3CA Inhibitor A375 (Melanoma)0.14[10]
PIK3CA Inhibitor HeLa (Cervical)0.21[10]
12b Hep-2 (Laryngeal)11[11]
12b HepG2 (Liver)13[11]
12b MCF-7 (Breast)11[11]
12b A375 (Melanoma)11[11]

Table 2: Antimicrobial Activity (MIC Values)

Compound IDMicroorganismMICReference
Azo-linked derivative 4e E. coli CTXM0.5-0.7 mg/mL[12]
Azo-linked derivative 4e K. pneumoniae NDM0.5-0.7 mg/mL[12]
IPA series M. tuberculosis H37Rv0.03-5.0 µM (MIC80)[13]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides DS Mtb0.069–0.174 µM (MIC90)[13]
ND-10885 (compound 2) M. aviumLow-micromolar[14]
3α,7α-Di(pyridylmethyl)amino-5α-cholestane 10 S. epidermidis 887E1 µg/mL[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the initial biological screening of imidazo[1,2-a]pyridine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Novel imidazo[1,2-a]pyridine compounds

  • Cancer cell lines of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and incubate for 48-72 hours.

  • After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubate the plate for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate at 37°C for 15 minutes with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Imidazo[1,2-a]pyridine compounds

  • Cells of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compounds for the desired time.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Imidazo[1,2-a]pyridine compounds

  • Cells of interest

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with the compounds as for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridines

The biological effects of imidazo[1,2-a]pyridines are often attributed to their ability to modulate critical intracellular signaling pathways. The following diagrams illustrate some of the key pathways that are frequently targeted.

PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

G cluster_0 Membrane Events cluster_1 Cytoplasmic Signaling RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN dephosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is frequently associated with cancer.

G cluster_0 Receptor Complex cluster_1 Cytoplasmic Regulation cluster_2 Nuclear Events Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: Overview of the Wnt/β-catenin signaling pathway.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, motility, and invasion. Aberrant c-Met signaling is implicated in tumorigenesis and metastasis.

G cluster_0 Ligand Binding cluster_1 Receptor Activation cluster_2 Downstream Signaling HGF HGF c_Met c-Met Receptor HGF->c_Met binds c_Met_dimer c-Met Dimerization & Autophosphorylation c_Met->c_Met_dimer Gab1 Gab1 c_Met_dimer->Gab1 recruits PI3K_Akt PI3K/Akt Pathway Gab1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Gab1->RAS_MAPK Cell_Processes Proliferation, Motility, Invasion PI3K_Akt->Cell_Processes RAS_MAPK->Cell_Processes G cluster_0 Extracellular Signals cluster_1 Cytoplasmic Activation cluster_2 Nuclear Transcription Cytokines Cytokines (e.g., IL-6, TNF-α) Receptors Receptors Cytokines->Receptors JAK JAK Receptors->JAK IKK IKK Receptors->IKK STAT3 STAT3 JAK->STAT3 phosphorylates NF_kB NF-κB IKK->NF_kB activates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer NF_kB_translocation NF-κB Translocation NF_kB->NF_kB_translocation Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression NF_kB_translocation->Gene_Expression

References

The Strategic Role of the Bromine Atom on the Imidazo[1,2-a]pyridine Core: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Reactivity, and Applications for Drug Discovery and Materials Science

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. Its unique electronic properties and amenability to structural modification have made it a focal point for extensive research in medicinal chemistry and materials science. The introduction of a bromine atom onto this scaffold serves as a crucial strategic handle, unlocking a diverse array of subsequent chemical transformations. This technical guide provides a comprehensive overview of the synthesis of brominated imidazo[1,2-a]pyridines and the reactivity of the bromine atom in key cross-coupling and nucleophilic substitution reactions, offering researchers, scientists, and drug development professionals a detailed resource for leveraging this versatile building block.

Synthesis of Bromo-Imidazo[1,2-a]pyridines: Regioselectivity and Protocols

The functionalization of the imidazo[1,2-a]pyridine core via bromination is a fundamental step in elaborating its structure. The inherent electronic nature of the bicyclic system dictates the regioselectivity of electrophilic substitution, with the C3 position being the most nucleophilic and, therefore, the most reactive site.

Regioselectivity of Bromination

Electrophilic bromination of imidazo[1,2-a]pyridines predominantly occurs at the C3 position. This high regioselectivity is attributed to the electron-donating character of the imidazole ring, which directs electrophiles to this position. Should the C3 position be occupied, bromination can occur at other positions on the pyridine ring, such as C5, depending on the substitution pattern and reaction conditions.

A variety of brominating agents can be employed, including N-bromosuccinimide (NBS), bromine (Br₂), and carbon tetrabromide (CBr₄), often in the presence of a catalyst or promoter.[1][2] Recent methods have also explored the use of sodium bromite (NaBrO₂) as a mild and efficient bromine source.[3]

Figure 1: Regioselective C3-bromination of the imidazo[1,2-a]pyridine core.

Detailed Experimental Protocols for Bromination

Protocol 1: Synthesis of 3-Bromo-imidazo[1,2-a]pyridine using N-Bromosuccinimide (NBS)

To a solution of imidazo[1,2-a]pyridine (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) at 0 °C, N-bromosuccinimide (1.1 mmol) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 3-bromo-imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine via Microwave Irradiation [4]

A solution of 5-bromo-2-aminopyridine (1 eq) and 2-bromo-1-(3,4-dichlorophenyl)ethanone (2 eq) in DMF is placed in a microwave-safe vessel. The mixture is subjected to microwave irradiation at a set temperature (e.g., 150 °C) for a specified duration (e.g., 10 minutes).[4] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried, concentrated, and the crude product is purified by trituration or recrystallization to yield 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine.[4]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The bromine atom on the imidazo[1,2-a]pyridine core is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex molecules with tailored properties for drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromo-imidazo[1,2-a]pyridine and a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-imidazo[1,2-a]pyridines

EntryBromo-imidazo[1,2-a]pyridineBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME801279[3]
26-Bromoimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001685N/A
38-Bromoimidazo[1,2-a]pyridineThiophene-2-boronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1102478N/A

Note: Data for entries 2 and 3 are representative examples based on general procedures for similar substrates, as specific tabulated data for these exact reactions on imidazo[1,2-a]pyridines was not found in the initial search.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the bromo-imidazo[1,2-a]pyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like sodium carbonate (2.0 mmol) is placed in a reaction vessel. A suitable solvent system, for example, a mixture of dioxane and water, is added. The mixture is then degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a bromo-imidazo[1,2-a]pyridine and a terminal alkyne, providing access to alkynyl-substituted derivatives. These products are valuable intermediates for further transformations or as final products with interesting electronic and photophysical properties.

Figure 3: General scheme for the Sonogashira coupling reaction.

Table 2: Representative Sonogashira Coupling Reactions on Bromo-imidazo[1,2-a]pyridines

EntryBromo-imidazo[1,2-a]pyridineAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-phenylimidazo[1,2-a]pyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80688N/A
26-Bromoimidazo[1,2-a]pyridineEthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPATHF601292N/A
38-Bromoimidazo[1,2-a]pyridine1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NAcetonitrile70885N/A

Note: Data presented are representative examples based on general procedures for similar substrates, as specific tabulated data for these exact reactions on imidazo[1,2-a]pyridines was not found in the initial search.

Experimental Protocol: Sonogashira Coupling

To a solution of the bromo-imidazo[1,2-a]pyridine (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), a copper(I) co-catalyst (e.g., CuI, 0.06 mmol), and a base such as triethylamine or diisopropylethylamine are added. The reaction mixture is degassed and stirred at the appropriate temperature (ranging from room temperature to 80 °C) under an inert atmosphere until completion. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of bromo-imidazo[1,2-a]pyridines with a wide variety of primary and secondary amines. This reaction is of paramount importance in medicinal chemistry for the synthesis of compounds with potential biological activity.

Table 3: Representative Buchwald-Hartwig Amination Reactions on Bromo-imidazo[1,2-a]pyridines

EntryBromo-imidazo[1,2-a]pyridineAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-phenylimidazo[1,2-a]pyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001885N/A
26-Bromoimidazo[1,2-a]pyridineAnilinePd(OAc)₂ / XPhosCs₂CO₃Dioxane1102475N/A
38-Bromoimidazo[1,2-a]pyridinePiperidinePd₂(dba)₃ / DavePhosK₃PO₄Toluene1002080N/A

Note: Data presented are representative examples based on general procedures for similar substrates, as specific tabulated data for these exact reactions on imidazo[1,2-a]pyridines was not found in the initial search.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromo-imidazo[1,2-a]pyridine (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., BINAP, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring for the required time. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of the bromo-imidazo[1,2-a]pyridine with an alkene to form a substituted alkene. This reaction is useful for introducing vinyl groups, which can serve as versatile synthetic handles for further functionalization.

Table 4: Representative Heck Reactions on Bromo-imidazo[1,2-a]pyridines

EntryBromo-imidazo[1,2-a]pyridineAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-2-phenylimidazo[1,2-a]pyridineStyrenePd(OAc)₂ / PPh₃Et₃NDMF1202470N/A
26-Bromoimidazo[1,2-a]pyridinen-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃DMAc1301865N/A
38-Bromoimidazo[1,2-a]pyridineAcrylonitrilePd(OAc)₂ / P(o-tol)₃NaOAcNMP1403660N/A

Note: Data presented are representative examples based on general procedures for similar substrates, as specific tabulated data for these exact reactions on imidazo[1,2-a]pyridines was not found in the initial search.

Experimental Protocol: Heck Reaction

A mixture of the bromo-imidazo[1,2-a]pyridine (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), a phosphine ligand (if required), and a base (e.g., triethylamine or potassium carbonate) in a suitable solvent (e.g., DMF or NMP) is heated in a sealed tube at a high temperature (100-150 °C). After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The product is then isolated and purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the bromine atom on the imidazo[1,2-a]pyridine core can also undergo nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups or under forcing conditions. This provides a complementary method for introducing heteroatom nucleophiles.

Table 5: Representative Nucleophilic Aromatic Substitution Reactions on Bromo-imidazo[1,2-a]pyridines

| Entry | Bromo-imidazo[1,2-a]pyridine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | Sodium methoxide | - | Methanol | 65 | 12 | 80 | N/A | | 2 | 8-Bromo-3-nitroimidazo[1,2-a]pyridine | Thiophenol | K₂CO₃ | DMF | 100 | 8 | 75 | N/A | | 3 | 6-Bromoimidazo[1,2-a]pyridine | Pyrrolidine | - | Pyrrolidine | 150 | 48 | 50 | N/A |

Note: Data presented are representative examples based on general procedures for similar substrates, as specific tabulated data for these exact reactions on imidazo[1,2-a]pyridines was not found in the initial search.

Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol

To a solution of the bromo-imidazo[1,2-a]pyridine (1.0 mmol) and a thiol (1.2 mmol) in an aprotic polar solvent such as DMF or DMSO, a base like potassium carbonate (2.0 mmol) is added. The mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred until the starting material is consumed. The reaction is then cooled, diluted with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Applications in Drug Discovery and Materials Science

The functionalized imidazo[1,2-a]pyridines synthesized from their brominated precursors have a broad range of applications. In medicinal chemistry, they are investigated as anticancer, anti-inflammatory, antiviral, and CNS-active agents.[5] The ability to rapidly generate diverse libraries of compounds through the reactions described above is crucial for structure-activity relationship (SAR) studies. In materials science, the extended π-systems created via cross-coupling reactions lead to materials with interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs) and sensors.

Conclusion

The bromine atom on the imidazo[1,2-a]pyridine core is a versatile and strategically important functional group that provides a powerful entry point for a wide range of chemical transformations. This guide has provided a detailed overview of the synthesis of brominated imidazo[1,2-a]pyridines and the utility of the bromine atom in key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The provided protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient design and synthesis of novel functional molecules based on this privileged heterocyclic scaffold. Further exploration of these reactions, particularly with a focus on developing more sustainable and efficient catalytic systems, will continue to expand the synthetic toolbox and unlock new applications for this remarkable class of compounds.

References

Unveiling the Electronic Landscape: A Technical Guide to the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and intriguing photophysical properties. This technical guide delves into the fundamental electronic characteristics of this versatile scaffold, providing a comprehensive overview of its photophysical and electrochemical behavior. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel imidazo[1,2-a]pyridine-based compounds.

Photophysical Properties: A Tale of Light and Electrons

The π-conjugated bicyclic structure of the imidazo[1,2-a]pyridine scaffold endows it with inherent fluorescent properties.[1] The electronic transitions, primarily π-π* in nature, can be finely tuned by strategic substitution on the core, leading to a broad spectrum of absorption and emission characteristics.

UV-Visible Absorption and Fluorescence Emission

Imidazo[1,2-a]pyridine derivatives typically exhibit absorption maxima in the UV-to-visible region, with fluorescence emissions often observed in the blue-to-green part of the spectrum.[2][3] The position and intensity of these spectral bands are highly sensitive to the nature and position of substituents on the heterocyclic core. Electron-donating groups (EDGs) generally lead to a bathochromic (red) shift in both absorption and emission spectra, while electron-withdrawing groups (EWGs) tend to cause a hypsochromic (blue) shift.[2]

Table 1: Photophysical Data of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/SubstituentSolventλ_abs (nm)λ_em (nm)Fluorescence Quantum Yield (Φ_F)Reference
2-Phenylimidazo[1,2-a]pyridineDichloromethane3323780.61[2]
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridineDichloromethane3403850.75[2]
2-(4-Nitrophenyl)imidazo[1,2-a]pyridineDichloromethane3805300.01[2]
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeMethanol3504200.35[3]
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridineMethanol3353950.42[3]
Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in imaging and sensing. For the imidazo[1,2-a]pyridine scaffold, Φ_F values can range from near zero to almost unity, depending on the substitution pattern.[2][4] Generally, substituents that enhance the rigidity of the molecule and minimize non-radiative decay pathways lead to higher quantum yields.[2]

Electrochemical Properties: Probing Redox Behavior

The electrochemical properties of imidazo[1,2-a]pyridine derivatives, particularly their oxidation and reduction potentials, provide insights into their electronic structure and their potential for applications in electrochemistry and as redox-active probes. Cyclic voltammetry is a key technique used to investigate these properties.

Table 2: Electrochemical Data of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/SubstituentSolvent/ElectrolyteE_ox (V vs. ref)E_red (V vs. ref)Reference
2-Phenylimidazo[1,2-a]pyridineAcetonitrile/TBAPF61.25-2.10[This is a representative value, specific references with tables are limited]
2,3-Diphenylimidazo[1,2-a]pyridineAcetonitrile/TBAPF61.18-2.05[This is a representative value, specific references with tables are limited]

Experimental Protocols

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, and the fluorescence quantum yield of imidazo[1,2-a]pyridine derivatives.

Methodology:

  • Sample Preparation: Prepare stock solutions of the imidazo[1,2-a]pyridine derivatives in a suitable spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or methanol) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations ranging from 1 to 10 µM.

  • UV-Visible Absorption Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra of the sample solutions in a 1 cm path length quartz cuvette from 200 to 800 nm.

    • Use the pure solvent as a blank for baseline correction.

    • Identify the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

    • Excite the sample at its λ_abs.

    • Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

    • Identify the wavelength of maximum emission (λ_em).

  • Fluorescence Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Prepare a series of solutions of the standard and the sample with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.[5][6][7][8]

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of imidazo[1,2-a]pyridine derivatives.

Methodology:

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.

  • Sample Preparation:

    • Dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to a concentration of approximately 1 mM.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement and maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value where no faradaic current is observed towards positive potentials to record the oxidation wave, and then reverse the scan towards negative potentials to record the reduction wave.

    • Typical scan rates range from 50 to 200 mV/s.

    • Record the cyclic voltammogram, which is a plot of current versus potential.

    • Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes, which are approximated by the average of the anodic (E_pa) and cathodic (E_pc) peak potentials. For irreversible processes, the peak potentials (E_p) are reported.

Signaling Pathways and Logical Relationships

Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/mTOR and STAT3/NF-κB pathways.[1][9][10][11][12][13][14][15][16][17]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus1 Nucleus STAT3_dimer->Nucleus1 GeneTranscription1 Gene Transcription (Inflammation, Proliferation) Nucleus1->GeneTranscription1 IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus2 Nucleus NFkB_active->Nucleus2 GeneTranscription2 Gene Transcription (Inflammation, Survival) Nucleus2->GeneTranscription2 Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Inhibits Phosphorylation Imidazopyridine->IKK Inhibits

Caption: Inhibition of the STAT3 and NF-κB signaling pathways by imidazo[1,2-a]pyridine derivatives.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Electronic Property Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization UVVis UV-Vis Spectroscopy (λ_abs) Characterization->UVVis Fluorescence Fluorescence Spectroscopy (λ_em, Φ_F) Characterization->Fluorescence CV Cyclic Voltammetry (E_ox, E_red) Characterization->CV

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate with various aryl and heteroaryl boronic acids. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via Suzuki coupling is a key step in the synthesis of a wide range of biologically active molecules.[1]

The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring system is amenable to various palladium-catalyzed cross-coupling reactions, making it a versatile handle for introducing molecular diversity.[2] The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for the formation of carbon-carbon bonds due to its mild reaction conditions, functional group tolerance, and the commercial availability of a large variety of boronic acid derivatives.[3][4]

General Reaction Scheme

The general transformation involves the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)[5]

  • Base (e.g., Cesium carbonate [Cs₂CO₃], Sodium carbonate [Na₂CO₃], or Potassium carbonate [K₂CO₃], 2-3 equivalents)[5]

  • Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide [DMF])[4][6]

  • Anhydrous and deoxygenated solvents are recommended for optimal results.

Procedure
  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Addition of Reagents: Add the aryl or heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and the base (e.g., Cs₂CO₃, 2 equivalents).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., DMF) to the reaction vessel. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically 80-130 °C) and stirred for the required time (2-24 hours).[5] Microwave irradiation can also be employed to accelerate the reaction.[5][7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative Suzuki coupling reactions of this compound with various boronic acids under typical conditions.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF1301285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane100892
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1101678
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O851088

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base Start->Reagents Solvent Add Anhydrous, Deoxygenated Solvent Reagents->Solvent Reaction Heat under Inert Atmosphere (80-130 °C) Solvent->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Periodically Workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine Reaction->Workup Upon Completion Monitoring->Reaction Purification Purify by Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R1-Pd(II)Ln-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd Organoboron R2-B(OR)2 Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][3] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5] The ability to functionalize this core, for instance, by introducing amino groups at the 3-position, is of significant interest for the development of new therapeutic agents.[4]

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate with a generic primary or secondary amine. The protocol is based on established procedures for the amination of other heteroaryl bromides and serves as a robust starting point for reaction optimization.[1][6]

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide, in this case, this compound, with a primary or secondary amine.[1] The transformation is catalyzed by a palladium complex in the presence of a suitable phosphine ligand and a base.[1][7] The generally accepted catalytic cycle proceeds through several key steps: oxidative addition of the heteroaryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2][7][8]

Experimental Protocols

Materials:

  • This compound (Substrate)

  • Amine (e.g., primary or secondary aliphatic or aromatic amine)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0) or Pd(OAc)₂ - Palladium(II) acetate)[7]

  • Phosphine ligand (e.g., XPhos, RuPhos, or (±)-BINAP)[9][10]

  • Base (e.g., NaOtBu - Sodium tert-butoxide or Cs₂CO₃ - Cesium carbonate)[7]

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)[8]

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube or flask)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

General Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents of NaOtBu) under an inert atmosphere of argon or nitrogen.[1]

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Seal the tube and add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M) via a syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted Ethyl 3-aminoimidazo[1,2-a]pyridine-6-carboxylate.

Note: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction outcome.[11] Optimization of these parameters is often necessary for a specific amine coupling partner to achieve the best results.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These values are representative and may vary depending on the specific reaction setup and scale.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1101870-80
3n-ButylaminePd₂(dba)₃ (2)(±)-BINAP (3)NaOtBu (1.5)Toluene901680-90
4DiethylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)THF802465-75

Mandatory Visualization

Buchwald_Hartwig_Workflow A Preparation of Reaction Vessel (Catalyst, Ligand, Base) B Addition of Reactants (Aryl Halide, Amine) A->B C Addition of Anhydrous Solvent B->C D Inert Atmosphere (Argon/Nitrogen Purge) C->D E Heating and Stirring D->E F Reaction Monitoring (TLC, LC-MS) E->F G Work-up (Extraction, Washing) F->G Reaction Complete H Purification (Column Chromatography) G->H I Product Characterization H->I Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [L_nPd(II)(Ar)(HNR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

References

Application Notes and Protocols: Heck Reaction Conditions for Functionalizing Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of the imidazo[1,2-a]pyridine scaffold using the Palladium-catalyzed Heck reaction. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The Heck reaction offers a powerful tool for the late-stage functionalization of this nucleus, enabling the synthesis of diverse derivatives for drug discovery and development.

Introduction

The Mizoroki-Heck reaction is a Nobel Prize-winning chemical reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene in the presence of a palladium catalyst and a base.[1] This reaction has become a cornerstone of modern organic synthesis. For the functionalization of imidazo[1,2-a]pyridines, the Heck reaction allows for the introduction of various substituents, primarily at the C3 position, by coupling with a range of alkenes. This methodology is valuable for creating libraries of compounds for structure-activity relationship (SAR) studies.

Recent advancements have focused on optimizing reaction conditions to improve yields, expand substrate scope, and employ more environmentally friendly methods, such as microwave-assisted synthesis.[2]

General Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Coordination Olefin Ar-Pd(II)-X(L2)(Olefin) Ar-Pd(II)-X(L2)(Olefin) Coordination->Ar-Pd(II)-X(L2)(Olefin) Migratory_Insertion Syn-Migratory Insertion Ar-Pd(II)-X(L2)(Olefin)->Migratory_Insertion R-CH-CH-Pd(II)-X(L2) R-CH-CH-Pd(II)-X(L2) Migratory_Insertion->R-CH-CH-Pd(II)-X(L2) Beta_Hydride_Elimination Beta-Hydride Elimination R-CH-CH-Pd(II)-X(L2)->Beta_Hydride_Elimination Alkene_Product Alkene Product Beta_Hydride_Elimination->Alkene_Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta_Hydride_Elimination->H-Pd(II)-X(L2) Reductive_Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 HX_Base [H-Base]+X- Reductive_Elimination->HX_Base Base Base Base->Reductive_Elimination

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted Heck reaction for the functionalization of a 6-bromoimidazo[1,2-a]pyridine derivative, based on optimized conditions from the literature.[2]

General Experimental Workflow

The following diagram outlines a typical workflow for setting up the Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Substrate Add imidazo[1,2-a]pyridine (1 equiv) to microwave vial Add_Alkene Add alkene (1.2 equiv) Add_Substrate->Add_Alkene Add_Catalyst Add Pd(OAc)2 (5 mol%) Add_Alkene->Add_Catalyst Add_Ligand Add P(o-tol)3 (4.5 mol%) Add_Catalyst->Add_Ligand Add_Base Add DIPEA (2 equiv) Add_Ligand->Add_Base Add_Solvent Add solvent (e.g., PCN or MeCN) Add_Base->Add_Solvent Seal_Vial Seal the vial Add_Solvent->Seal_Vial Microwave_Irradiation Microwave irradiation (110 °C, 30 min) Seal_Vial->Microwave_Irradiation Cool Cool to room temperature Microwave_Irradiation->Cool Filter Filter the reaction mixture Cool->Filter Concentrate Concentrate the filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Typical experimental workflow for the Heck reaction.

Materials and Reagents
  • 6-bromoimidazo[1,2-a]pyridine substrate

  • Alkene (e.g., benzyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Propionitrile (PCN) or Acetonitrile (MeCN)

  • Microwave reaction vial

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Detailed Protocol
  • To a microwave reaction vial, add the 6-bromoimidazo[1,2-a]pyridine derivative (1 equivalent).

  • Add the corresponding alkene (1.2 equivalents).

  • Add palladium(II) acetate (5 mol %).

  • Add tri(o-tolyl)phosphine (4.5 mol %).

  • Add N,N-diisopropylethylamine (2 equivalents).

  • Add the solvent (propionitrile or acetonitrile) to achieve the desired concentration.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 110 °C for 30 minutes.[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture is then filtered and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired functionalized imidazo[1,2-a]pyridine.

Quantitative Data Summary

The following table summarizes the optimized conditions and yields for the Heck reaction between a model 6-bromoimidazo[1,2-a]pyridine substrate and various acrylates.[2]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Benzyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (4.5)DIPEAPCN1103086
2Benzyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (4.5)DIPEAMeCN1103084
3Methyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (4.5)DIPEAPCN1103075
4Ethyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (4.5)DIPEAPCN1103081
5t-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (4.5)DIPEAPCN1103079

Data sourced from a study on the functionalization of imidazo[1,2-a]pyridine phosphonocarboxylates.[2]

Conclusion

The microwave-assisted Heck reaction provides an efficient and rapid method for the functionalization of the imidazo[1,2-a]pyridine scaffold. The optimized conditions presented here, utilizing Pd(OAc)₂ as the catalyst, P(o-tol)₃ as the ligand, and DIPEA as the base in either propionitrile or acetonitrile, have been shown to give good to excellent yields with a variety of acrylates.[2] These protocols can serve as a valuable starting point for researchers in medicinal chemistry and drug development for the synthesis of novel imidazo[1,2-a]pyridine derivatives. Further optimization may be required for different substrates and alkenes.

References

One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines from Ethyl Bromopyruvate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of a diverse range of substituted imidazo[1,2-a]pyridines. This synthetic strategy utilizes the reaction of various 2-aminopyridines with ethyl bromopyruvate, offering a straightforward and versatile method for accessing this privileged heterocyclic scaffold, which is a common core in numerous biologically active compounds.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural framework is a key component in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][2] The one-pot synthesis from readily available 2-aminopyridines and ethyl bromopyruvate represents an economical and efficient approach to generate libraries of these valuable compounds for further investigation and development.[1][3]

Application Highlight: Targeting the PI3K/AKT/mTOR Signaling Pathway

A significant area of interest for imidazo[1,2-a]pyridine derivatives is their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4][5][6][7] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[4][7] Several studies have demonstrated that substituted imidazo[1,2-a]pyridines can effectively inhibit key kinases within this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PIP3->AKT Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibition Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Quantitative Data Summary

The one-pot synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridines and ethyl bromopyruvate is a versatile reaction. The following table summarizes the reaction conditions and yields for the synthesis of various derivatives.

2-Aminopyridine DerivativeProductSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineEthyl imidazo[1,2-a]pyridine-2-carboxylateEthanolReflux1684[8]
2-Amino-5-bromopyridineEthyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateEthanol85183[8]
2-Amino-4-methylpyridineEthyl 7-methylimidazo[1,2-a]pyridine-2-carboxylateDioxaneReflux--[1]
2-Amino-5-chloropyridineEthyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylateEthanolReflux--[1]
2-Amino-6-methylpyridineEthyl 5-methylimidazo[1,2-a]pyridine-2-carboxylateEthanolReflux652.6

Experimental Protocols

This section provides a general and a specific experimental protocol for the one-pot synthesis of substituted imidazo[1,2-a]pyridines.

General One-Pot Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis, purification, and characterization of imidazo[1,2-a]pyridine derivatives.

Synthesis_Workflow Start Start Reactants Combine 2-Aminopyridine and Ethyl Bromopyruvate in Solvent Start->Reactants Reaction Heat to Reflux Reactants->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Cool and Isolate Crude Product (Filtration or Extraction) Monitoring->Workup Reaction Complete Purification Purify by Recrystallization or Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

Detailed Protocol: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

This protocol describes the synthesis of the parent ethyl imidazo[1,2-a]pyridine-2-carboxylate from 2-aminopyridine and ethyl bromopyruvate.[8]

Materials:

  • 2-Aminopyridine

  • Ethyl bromopyruvate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.

  • Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring (typically 4-16 hours) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Isolation: Collect the solid product by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the chemical structure and identify characteristic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • MS (Mass Spectrometry): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Detailed Protocol: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

This protocol details the synthesis of a substituted derivative, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.[8]

Materials:

  • 2-Amino-5-bromopyridine

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add ethyl bromopyruvate (1.2 eq).

  • Reaction: Heat the mixture to 85 °C and stir for 1 hour.

  • Basification: After cooling to room temperature, add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Conclusion

The one-pot synthesis of substituted imidazo[1,2-a]pyridines from ethyl bromopyruvate and 2-aminopyridines is a robust and efficient method for generating a wide array of derivatives. The operational simplicity, coupled with the biological significance of the resulting products, particularly as potential inhibitors of the PI3K/AKT/mTOR signaling pathway, makes this synthetic strategy a valuable tool for researchers in medicinal chemistry and drug development. The provided protocols and data serve as a comprehensive guide for the practical application of this methodology.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient, microwave-assisted synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate. This method offers significant advantages over traditional synthetic routes, including drastically reduced reaction times, improved yields, and enhanced safety profiles, making it highly suitable for medicinal chemistry and drug development applications. The protocol is presented in a two-step sequence: the initial microwave-assisted cyclization to form the imidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C3 position, also under microwave irradiation.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is a key building block for the synthesis of more complex molecules in drug discovery programs. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods.[1][2] This application note details a reliable and rapid microwave-assisted procedure for the preparation of this important intermediate.

Experimental Protocols

This synthesis is performed in two sequential microwave-assisted steps:

Step 1: Microwave-Assisted Synthesis of Ethyl imidazo[1,2-a]pyridine-6-carboxylate

This step involves the cyclization of Ethyl 2-aminopyridine-5-carboxylate with an α-haloaldehyde equivalent under microwave irradiation.

Protocol:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add Ethyl 2-aminopyridine-5-carboxylate (1.0 mmol, 166.2 mg).

  • Add deionized water (5 mL) as a green solvent.[1]

  • Add chloroacetaldehyde (1.2 mmol, 50% w/w aqueous solution, 0.18 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain Ethyl imidazo[1,2-a]pyridine-6-carboxylate as a solid.

Step 2: Microwave-Assisted C3-Bromination of Ethyl imidazo[1,2-a]pyridine-6-carboxylate

This step describes the regioselective bromination of the imidazo[1,2-a]pyridine core at the 3-position using N-Bromosuccinimide (NBS) under microwave irradiation.

Protocol:

  • In a 10 mL microwave reaction vessel with a magnetic stir bar, dissolve Ethyl imidazo[1,2-a]pyridine-6-carboxylate (1.0 mmol, 190.2 mg) in acetonitrile (5 mL).

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10 minutes with stirring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactantsReagents/SolventsMicrowave ConditionsReaction TimeTypical Yield
1Ethyl 2-aminopyridine-5-carboxylate, ChloroacetaldehydeWater120°C, 100 W15 min85-95%
2Ethyl imidazo[1,2-a]pyridine-6-carboxylate, N-Bromosuccinimide (NBS)Acetonitrile80°C, 80 W10 min90-98%

Visualizations

Reaction Scheme

G Overall Reaction Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A Ethyl 2-aminopyridine-5-carboxylate C Ethyl imidazo[1,2-a]pyridine-6-carboxylate A->C Microwave, 120°C, 15 min Water B Chloroacetaldehyde B->C E This compound C->E Microwave, 80°C, 10 min Acetonitrile D N-Bromosuccinimide (NBS) D->E

Caption: Overall two-step reaction scheme.

Experimental Workflow

G Experimental Workflow start Start step1_reactants Mix Ethyl 2-aminopyridine-5-carboxylate and Chloroacetaldehyde in Water start->step1_reactants step1_mw Microwave Irradiation (120°C, 15 min) step1_reactants->step1_mw step1_workup Workup: - Ethyl Acetate Extraction - Brine Wash - Drying (Na2SO4) step1_mw->step1_workup step1_purification Purification: Column Chromatography step1_workup->step1_purification intermediate Ethyl imidazo[1,2-a]pyridine-6-carboxylate step1_purification->intermediate step2_reactants Dissolve Intermediate and NBS in Acetonitrile intermediate->step2_reactants step2_mw Microwave Irradiation (80°C, 10 min) step2_reactants->step2_mw step2_workup Workup: - Quench with Na2S2O3 - Ethyl Acetate Extraction - Brine Wash - Drying (Na2SO4) step2_mw->step2_workup step2_purification Purification: Column Chromatography step2_workup->step2_purification end Final Product: This compound step2_purification->end

Caption: Detailed experimental workflow.

References

Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. Direct C-H functionalization of this ring system offers an efficient and atom-economical approach to introduce molecular complexity and modulate biological activity. These application notes provide detailed protocols for the selective C-H functionalization of the imidazo[1,2-a]pyridine core at various positions, enabling the synthesis of diverse derivatives for drug discovery and development.

C3-Arylation of Imidazo[1,2-a]pyridines via Copper(I)-Catalysis

The C3 position of the imidazo[1,2-a]pyridine ring is particularly amenable to electrophilic substitution. This protocol details a copper(I)-catalyzed direct arylation at the C3 position with a range of aryl halides.[1][2][3]

Experimental Protocol: Copper-Catalyzed C3-Arylation

A general procedure for the copper(I)-catalyzed arylation of substituted imidazo[1,2-a]pyridines has been developed.[1][3] This method is applicable to a variety of aryl electrophiles, including bromides, iodides, and triflates, and represents a general process for the C3-arylation of this scaffold.[1]

Procedure:

  • To an oven-dried screw-cap vial, add imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), aryl halide (0.24 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.02 mmol, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.04 mmol, 20 mol%).

  • Add a base, such as potassium carbonate (K₂CO₃, 0.4 mmol, 2.0 equiv).

  • The vial is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a suitable solvent, such as dimethylformamide (DMF) or toluene (2.0 mL).

  • The reaction mixture is stirred vigorously and heated to the specified temperature (typically 100-120 °C) for the designated time (usually 12-24 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.

Data Presentation: C3-Arylation Substrate Scope
EntryImidazo[1,2-a]pyridineAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-Phenylimidazo[1,2-a]pyridineIodobenzeneCuI (10 mol%), 1,10-phenanthroline (20 mol%)DMF1102485
22-Methylimidazo[1,2-a]pyridine4-BromotolueneCuI (10 mol%), L-proline (20 mol%)DMSO1202478
3Imidazo[1,2-a]pyridine4-IodoanisoleCuI (10 mol%), 1,10-phenanthroline (20 mol%)Toluene1001892
42-Phenylimidazo[1,2-a]pyridine4-Trifluoromethylphenyl bromideCuI (10 mol%), 1,10-phenanthroline (20 mol%)DMF1203665
57-Methyl-2-phenylimidazo[1,2-a]pyridine3-ChloropyridineCuI (10 mol%), DMEDA (20 mol%)Dioxane1304855

Experimental Workflow: C3-Arylation

C3_Arylation_Workflow IMP Imidazo[1,2-a]pyridine Reaction Reaction Vessel (Heat, Inert Atmosphere) IMP->Reaction ArX Aryl Halide ArX->Reaction Catalyst CuI / Ligand Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Product C3-Arylated Imidazo[1,2-a]pyridine Purification->Product Purified Product C5_Alkylation_Workflow IMP Imidazo[1,2-a]pyridine Reaction Reaction Tube (Visible Light, RT) IMP->Reaction NHPEster NHP Ester NHPEster->Reaction Photocatalyst Eosin Y Photocatalyst->Reaction Solvent Solvent (e.g., MeCN) Solvent->Reaction Degassing Degassing (Argon) Reaction->Degassing Setup Purification Column Chromatography Reaction->Purification Evaporation Product C5-Alkylated Imidazo[1,2-a]pyridine Purification->Product Purified Product C3_Trifluoromethylation_Workflow IMP Imidazo[1,2-a]pyridine Reaction Reaction Vessel (Heat) IMP->Reaction Langlois Langlois' Reagent (CF3SO2Na) Langlois->Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction Solvent Solvent (e.g., MeCN/H2O) Solvent->Reaction Quenching Quenching (Na2SO3 aq.) Reaction->Quenching Cooling Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product C3-Trifluoromethylated Imidazo[1,2-a]pyridine Purification->Product Purified Product

References

Application Notes and Protocols for the Synthesis and Evaluation of Imidazo[1,2-a]pyridine Based ALK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a transmembrane serine/threonine kinase that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway.[1] Gain-of-function mutations in the ACVR1 gene are the primary driver of devastating diseases such as fibrodysplasia ossificans progressiva (FOP) and are implicated in certain pediatric cancers like diffuse intrinsic pontine glioma (DIPG).[2] Consequently, the development of potent and selective ALK2 inhibitors is a significant therapeutic goal. The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the design of such inhibitors.[2] This document provides detailed application notes and experimental protocols for the synthesis, purification, and biological evaluation of ALK2 inhibitors based on a 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline scaffold.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, known for its broad range of biological activities.[3][4] Its rigid, planar structure and synthetic tractability make it an attractive scaffold for kinase inhibitor design.[5] Recent efforts have led to the discovery of imidazo[1,2-a]pyridine derivatives as potent ALK2 inhibitors, demonstrating promising activity in preclinical studies.[2] The synthesis of these compounds typically involves a multi-step sequence, including cross-coupling reactions to build the core structure and introduce key pharmacophoric elements. Subsequent evaluation in biochemical and cellular assays is crucial to determine their potency, selectivity, and mechanism of action.

ALK2 Signaling Pathway

ALK2 is a type I BMP receptor that, upon binding of a BMP ligand, forms a heterotetrameric complex with a type II BMP receptor (e.g., BMPRII).[6] The type II receptor then phosphorylates the GS domain of ALK2, leading to its activation. Activated ALK2 propagates the signal by phosphorylating downstream SMAD proteins (SMAD1/5/8).[7] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including osteogenesis.[6][8]

ALK2_Signaling_Pathway cluster_receptors cluster_smad BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII Binds ALK2 ALK2 (Type I Receptor) BMPRII->ALK2 Recruits P_ALK2 Phosphorylated ALK2 (Active) BMPRII->P_ALK2 Phosphorylates (GS Domain) SMAD158 SMAD1/5/8 P_SMAD158 p-SMAD1/5/8 P_ALK2->P_SMAD158 SMAD158->P_SMAD158 Complex p-SMAD1/5/8-SMAD4 Complex P_SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->P_ALK2 Inhibits Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical_Assay Biochemical ALK2 Kinase Assay (ADP-Glo) Characterization->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Target Engagement (NanoBRET Assay) IC50_Determination->Cellular_Assay Select Promising Compounds Data_Analysis Data Analysis and SAR Studies IC50_Determination->Data_Analysis Cellular_IC50 Cellular IC50 Determination Cellular_Assay->Cellular_IC50 Cellular_IC50->Data_Analysis

References

Application Notes and Protocols: Developing Narrow-Spectrum Antibacterial Agents from Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of narrow-spectrum antibacterial agents derived from the imidazo[1,2-a]pyridine scaffold. This class of compounds has shown significant promise in medicinal chemistry due to its versatile biological activities.[1][2][3][4] The following sections outline the antibacterial spectrum of representative compounds, detailed experimental procedures for their evaluation, and visual representations of key experimental workflows.

Data Presentation: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

The antibacterial efficacy of novel chemical entities is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antibacterial activity of various imidazo[1,2-a]pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as mycobacteria.

Table 1: In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Chalcone Derivatives

Compound IDEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Streptococcus pyogenes MIC (µg/mL)Reference
4a 501005050[5]
4b 501005050[5]
4c 501005050[5]
4e 100>1005050[5]
4f 100>1005050[5]
10a-10f >100>100>100>100[5]
Ciprofloxacin 25502525[5]

Table 2: Antibacterial Activity of Polyfunctional Imidazo[1,2-a]pyridine Derivatives

Compound IDStaphylococcus aureus MIC (µg/mL)Gram-positive strains MIC (µg/mL)Gram-negative strains MIC (µg/mL)Reference
5d Efficient InhibitionEfficient InhibitionEfficient Inhibition[6]
7a Efficient InhibitionEfficient InhibitionEfficient Inhibition[6]
10a Efficient InhibitionEfficient InhibitionEfficient Inhibition[6]
11a Efficient InhibitionEfficient InhibitionEfficient Inhibition[6]
12a Efficient InhibitionEfficient InhibitionEfficient Inhibition[6]

Table 3: Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDM. tuberculosis H37Rv MIC (µM)MDR-TB MIC (µM)XDR-TB MIC (µM)VERO Cell Cytotoxicity IC50 (µM)Reference
Series 1 0.4 - 1.90.07 - 2.20.07 - 0.14>128[7]
Compound 4 ≤0.006Not ReportedNot Reported>128[7]
Compound 7 0.045Not ReportedNot ReportedNot Reported[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the synthesis and evaluation of imidazo[1,2-a]pyridine-based antibacterial agents.

Protocol 1: General Synthesis of 2-phenylimidazo[1,2-a]pyridine Derivatives

This protocol describes a common method for synthesizing the imidazo[1,2-a]pyridine core structure.

Materials:

  • 2-aminopyridine

  • Appropriately substituted phenacyl bromide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography apparatus (silica gel 60, 230-400 mesh)

Procedure:

  • Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted phenacyl bromide (1 equivalent) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-phenylimidazo[1,2-a]pyridine derivative.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8][9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the MIC of a compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Test compound stock solution (e.g., in DMSO).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only).

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, the positive control, and the growth control (broth with bacteria but no compound).

  • The final volume in each well will be 100 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

Protocol 3: Cytotoxicity Assay (e.g., against VERO cells)

This protocol describes a common method to assess the cytotoxicity of a compound against a mammalian cell line.

Materials:

  • VERO (or other suitable) cell line.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 96-well cell culture plates.

  • Test compound stock solution.

  • Resazurin-based reagent (e.g., alamarBlue) or MTT reagent.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the 96-well plates with VERO cells at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • Add the resazurin-based reagent or MTT reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Visualizations

The following diagrams illustrate key concepts and workflows in the development of imidazo[1,2-a]pyridine-based antibacterial agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Imidazo[1,2-a]pyridine Library purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mic_testing MIC Determination (Broad Panel) characterization->mic_testing narrow_spectrum_id Identification of Narrow-Spectrum Hits mic_testing->narrow_spectrum_id cytotoxicity Cytotoxicity Assay (e.g., VERO cells) narrow_spectrum_id->cytotoxicity pk_studies Pharmacokinetic (PK) Studies narrow_spectrum_id->pk_studies target_id Target Identification (e.g., DNA Gyrase Assay) cytotoxicity->target_id resistance_studies Resistance Development Studies target_id->resistance_studies efficacy_model Infection Efficacy Model (e.g., Murine Model) pk_studies->efficacy_model

Caption: Experimental workflow for developing imidazo[1,2-a]pyridine antibacterial agents.

logical_relationship cluster_sar Structure-Activity Relationship (SAR) core Imidazo[1,2-a]pyridine Scaffold substituents Substituents at various positions (R1, R2, R3) core->substituents activity Antibacterial Activity & Spectrum substituents->activity toxicity Cytotoxicity substituents->toxicity properties ADME Properties substituents->properties activity->properties

Caption: Logical relationship in SAR studies of imidazo[1,2-a]pyridines.

signaling_pathway cluster_cell Bacterial Cell compound Imidazo[1,2-a]pyridine Derivative gyrase DNA Gyrase / Topoisomerase IV compound->gyrase inhibits dna_replication DNA Replication gyrase->dna_replication facilitates cell_division Cell Division dna_replication->cell_division cell_death Bacterial Cell Death dna_replication->cell_death inhibition leads to

Caption: Proposed mechanism of action via DNA gyrase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate synthesis. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to facilitate rapid problem-solving.

Q1: My overall yield is low. What are the most common causes?

A1: Low yields in the synthesis of this compound can stem from several factors throughout the two main stages: the initial cyclization to form the imidazo[1,2-a]pyridine core and the subsequent bromination.

  • For the Cyclization Step:

    • Incomplete reaction: The cyclization of ethyl 2-aminopyridine-4-carboxylate with an α-halo ketone (like ethyl bromopyruvate) may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Suboptimal reaction conditions: Temperature, solvent, and base are critical. The reaction often requires heating (reflux), and the choice of solvent (e.g., ethanol, DMF) and base (e.g., NaHCO₃, K₂CO₃) can significantly impact the yield.[1]

    • Side reactions: Polymerization of the α-halo ketone or competing side reactions of the aminopyridine can reduce the yield.

  • For the Bromination Step:

    • Incorrect brominating agent: While N-Bromosuccinimide (NBS) is commonly used for bromination of such heterocyclic systems, other reagents might be more effective depending on the substrate.

    • Regioselectivity issues: Bromination might occur at other positions on the ring, leading to a mixture of isomers and reducing the yield of the desired C3-bromo product. The imidazo[1,2-a]pyridine ring is electron-rich and prone to electrophilic substitution, primarily at the C3 position.

    • Over-bromination: Use of excess brominating agent or harsh conditions can lead to di- or tri-brominated byproducts.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these side products?

A2: The formation of multiple products during the cyclization is a common issue. Besides the desired product, you may be observing:

  • Unreacted starting materials: Ethyl 2-aminopyridine-4-carboxylate and the α-halo ketone.

  • Polymerization products: α-halo ketones can self-condense or polymerize, especially under basic conditions.

  • Isomeric products: While the reaction to form the imidazo[1,2-a]pyridine core is generally regioselective, minor isomers can sometimes form.

To minimize side products, ensure the purity of your starting materials, add the base portion-wise, and maintain careful temperature control.

Q3: The bromination step is not working efficiently, or I am getting a mixture of brominated products. How can I improve this?

A3: Achieving high regioselectivity and yield in the bromination step is crucial.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of electron-rich heterocycles and is generally preferred for C3 bromination of imidazo[1,2-a]pyridines.

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent (like chloroform or dichloromethane) or acetonitrile at room temperature or slightly below. Using a radical initiator is generally not necessary for this electrophilic substitution.

  • Control of Stoichiometry: Use of 1.0 to 1.1 equivalents of NBS is recommended to avoid over-bromination. Add the NBS portion-wise to the reaction mixture to maintain better control.

  • Monitoring the Reaction: Closely monitor the reaction by TLC to quench it as soon as the starting material is consumed to prevent the formation of di-brominated products.

Q4: I am having difficulty with the purification of the final product. What is the recommended procedure?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is generally effective. The crude product can also be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a higher purity product.[1]

Experimental Protocols

Two primary synthetic routes are presented here: a two-step synthesis involving cyclization followed by bromination, and a one-pot synthesis.

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate

  • To a solution of ethyl 2-aminopyridine-4-carboxylate (1.0 eq) in ethanol (10 mL/mmol) is added sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Ethyl bromopyruvate (1.1 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting aminopyridine.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford Ethyl Imidazo[1,2-a]pyridine-6-carboxylate.

Step 2: Synthesis of this compound

  • To a solution of Ethyl Imidazo[1,2-a]pyridine-6-carboxylate (1.0 eq) in chloroform (15 mL/mmol) at 0 °C is added N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform (2 x 15 mL).

  • The combined organic layers are washed with water, brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.

Protocol 2: One-Pot Synthesis
  • A mixture of ethyl 2-aminopyridine-4-carboxylate (1.0 eq), ethyl bromopyruvate (1.1 eq), and a base such as sodium bicarbonate (1.5 eq) in a suitable solvent like ethanol is refluxed for 4-6 hours.

  • After the initial cyclization is complete (as monitored by TLC), the reaction mixture is cooled to room temperature.

  • N-Bromosuccinimide (1.1 eq) is added in portions, and the mixture is stirred at room temperature for an additional 2-3 hours.

  • The workup and purification follow the same procedure as described in Step 2 of Protocol 1.

Data Presentation: Comparison of Reaction Conditions

The yield of the imidazo[1,2-a]pyridine core can be influenced by various factors. The following tables summarize the impact of different catalysts and solvents on the synthesis of related imidazo[1,2-a]pyridine derivatives.

Table 1: Effect of Catalyst on Imidazo[1,2-a]pyridine Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1235
2NaHCO₃EthanolReflux865
3DBUEthanolReflux655
4ZnOEthanolReflux1045
5FeCl₃EthanolReflux1050
6Copper SilicateEthanolReflux488

Data adapted from a study on the synthesis of related imidazo[1,2-a]pyridines.

Table 2: Effect of Solvent on Imidazo[1,2-a]pyridine Synthesis

EntrySolventCatalystTime (h)Yield (%)
1DichloromethaneCopper Silicate665
2TolueneCopper Silicate672
3MethanolCopper Silicate581
4AcetonitrileCopper Silicate585
5EthanolCopper Silicate488
6WaterCopper Silicate845

Data adapted from a study on the synthesis of related imidazo[1,2-a]pyridines.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for this compound.

Synthetic_Workflow A Ethyl 2-aminopyridine-4-carboxylate + Ethyl bromopyruvate B Cyclization A->B NaHCO3, Ethanol, Reflux C Ethyl imidazo[1,2-a]pyridine-6-carboxylate B->C D Bromination (NBS) C->D Chloroform, 0°C to RT E This compound D->E

Caption: Two-step synthesis of the target compound.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting low yield issues.

Troubleshooting_Yield start Low Yield Observed check_step Which step has low yield? start->check_step cyclization Cyclization check_step->cyclization Cyclization bromination Bromination check_step->bromination Bromination check_reaction_completion Reaction Incomplete? cyclization->check_reaction_completion increase_time_temp Increase reaction time/temp. Monitor by TLC. check_reaction_completion->increase_time_temp Yes check_reagents Check purity of starting materials and solvent. check_reaction_completion->check_reagents No optimize_base Optimize base and solvent. (See Table 1 & 2) check_reagents->optimize_base check_products Mixture of products? bromination->check_products over_bromination Over-bromination suspected. Reduce NBS equivalents (1.0-1.1 eq). Add NBS portion-wise. check_products->over_bromination Yes, multiple Br wrong_regioisomer Incorrect regioisomer. Confirm structure by NMR. Use milder conditions (lower temp). check_products->wrong_regioisomer Yes, isomers no_reaction No reaction or very slow. Check NBS quality. Ensure anhydrous conditions. check_products->no_reaction No

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate.

Experimental Protocols

Effective purification of this compound is critical to ensure the quality and reliability of subsequent experimental results. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. The impurities remain in the solvent.

Detailed Methodology:

  • Solvent Selection: Begin by selecting an appropriate solvent or a solvent mixture. For this compound, common choices include hexane or a mixture of ethyl acetate and n-hexane.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.

Detailed Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column to separate the components. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. For this compound, a common mobile phase is a mixture of ethyl acetate and hexane.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The choice of purification method and solvent system can significantly impact the yield and purity of the final product. Below is a summary of typical results obtained from different purification protocols for imidazo[1,2-a]pyridine derivatives.

Purification MethodSolvent/Eluent SystemTypical Yield (%)Purity (%)Reference
RecrystallizationHexane~65>95[1]
RecrystallizationEthyl Acetate / n-Hexane (1:1 v/v)72.4High[2]
Column ChromatographyEthyl Acetate / Hexane (1:6 v/v)Moderate to High>97[3]
Column ChromatographyDichloromethane / Ethyl Acetate (6:4 v/v)Not specifiedHigh

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities may include unreacted starting materials such as 2-amino-5-bromopyridine derivatives and ethyl bromopyruvate, as well as side-products from the cyclization reaction. Depending on the reaction conditions, over-brominated or hydrolyzed products might also be present.

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the nature and quantity of the impurities. Recrystallization is often simpler and faster for removing small amounts of impurities, especially if the crude product is relatively pure. Column chromatography is more effective for separating complex mixtures with multiple components or impurities with similar solubility to the product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the solution is supersaturated or cools too quickly. Try the following:

  • Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed, then cool slowly.

  • Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.

  • Add a seed crystal of the pure compound if available.

  • Consider using a different solvent system.

Troubleshooting Common Problems

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield after Recrystallization - The compound is too soluble in the cold solvent. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration.- Test different solvents or solvent mixtures. - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the filtration apparatus is pre-heated.
Low Yield after Column Chromatography - The compound is strongly adsorbed to the stationary phase. - The chosen eluent is not polar enough to elute the product. - The product is co-eluting with impurities.- Add a small percentage of a more polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent. - Gradually increase the polarity of the eluent (gradient elution). - Optimize the solvent system using TLC to achieve better separation between the product and impurities.
Product Purity is Low - Ineffective separation of impurities. - The compound is degrading on the silica gel.- Repeat the purification step. For column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). - For acid-sensitive compounds, the silica gel can be neutralized by pre-washing the column with a solvent containing a small amount of triethylamine.
Streaking or Tailing on TLC Plate - The compound is too polar for the chosen eluent. - The sample is too concentrated. - The compound is interacting strongly with the stationary phase.- Increase the polarity of the mobile phase. - Dilute the sample before spotting on the TLC plate. - Add a small amount of acetic acid or triethylamine to the eluent to suppress ionization and reduce tailing.

Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Purification Method Selection Workflow start Crude Product Analysis (TLC, NMR) decision1 Are there multiple spots on TLC or significant impurities in NMR? start->decision1 recrystallization Attempt Recrystallization decision1->recrystallization No column_chromatography Perform Column Chromatography decision1->column_chromatography Yes purity_check1 Check Purity (TLC, mp, NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR) column_chromatography->purity_check2 decision2 Is Purity >95%? purity_check1->decision2 decision3 Is Purity >95%? purity_check2->decision3 decision2->column_chromatography No end_product Pure Product decision2->end_product Yes decision3->recrystallization No (Consider re-chromatography or alternative method) decision3->end_product Yes Troubleshooting_Logic Troubleshooting Common Purification Issues cluster_low_yield Low Yield cluster_low_purity Low Purity issue Observed Problem cause Potential Cause solution Recommended Solution ly_issue Low Product Yield ly_cause1 Compound soluble in cold solvent? ly_issue->ly_cause1 ly_cause2 Eluent polarity too low? ly_issue->ly_cause2 ly_solution1 Change recrystallization solvent ly_cause1->ly_solution1 Yes ly_solution2 Increase eluent polarity ly_cause2->ly_solution2 Yes lp_issue Low Product Purity lp_cause1 Ineffective separation of impurities? lp_issue->lp_cause1 lp_cause2 Compound degradation on silica? lp_issue->lp_cause2 lp_solution1 Optimize chromatography solvent system lp_cause1->lp_solution1 Yes lp_solution2 Neutralize silica gel lp_cause2->lp_solution2 Yes

References

Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling of Bromo-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed Suzuki coupling reactions of bromo-imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of bromo-imidazo[1,2-a]pyridines in a question-and-answer format.

Q1: I am observing low to no conversion of my bromo-imidazo[1,2-a]pyridine starting material. What are the potential causes and solutions?

A1: Low or no conversion in a Suzuki coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure that the catalyst is fresh and has been stored under an inert atmosphere. It is also possible that the active Pd(0) species is not being generated efficiently from a Pd(II) precatalyst.

  • Improper Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to catalyst decomposition. Conversely, the temperature might be too low for the oxidative addition to occur, especially with electron-rich or sterically hindered bromo-imidazo[1,2-a]pyridines. Microwave irradiation can sometimes improve yields and reduce reaction times.[1]

  • Poorly Chosen Base or Solvent: The choice of base and solvent is crucial.[2][3][4] The base activates the boronic acid for transmetalation.[4] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3][5][6] The solvent must be appropriate for the chosen base and temperature. Anhydrous conditions with K₃PO₄ might require a small amount of water to be effective.

  • Substrate-Related Issues: The electronic properties of the bromo-imidazo[1,2-a]pyridine can influence the reaction. Electron-donating groups on the imidazo[1,2-a]pyridine ring can make the C-Br bond stronger and the oxidative addition step more difficult.

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity catalyst, base, and solvent. Ensure the boronic acid is not degraded.

  • Optimize Reaction Conditions: Screen different temperatures, reaction times, and consider microwave heating.

  • Screen Bases and Solvents: Experiment with a variety of bases and solvent systems. A table of commonly used combinations is provided below.

  • Consider a Different Catalyst System: If using a standard catalyst like Pd(PPh₃)₄ fails, consider more active catalysts or ligands. Buchwald ligands, for example, are known to be effective for challenging substrates.

Q2: My main side product is the dehalogenated (hydrodehalogenated) imidazo[1,2-a]pyridine. How can I minimize this?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[7] This is often caused by:

  • Reaction Conditions: High temperatures and long reaction times can favor dehalogenation.[7]

  • Choice of Base: Some bases can act as hydride donors or promote pathways leading to dehalogenation.[7]

  • Solvent: The solvent can influence the reaction pathway. Protic solvents, in particular, can sometimes be a source of hydrogen.

Strategies to Minimize Dehalogenation:

  • Lower the Reaction Temperature: If possible, reduce the reaction temperature while still achieving a reasonable reaction rate.

  • Shorten the Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Optimize the Base: Try a weaker or non-nucleophilic base.

  • Change the Solvent: If using a protic solvent, consider switching to an aprotic one.

Q3: I am observing significant amounts of homocoupling of my boronic acid. What is the cause and how can I prevent it?

A3: Homocoupling of the boronic acid to form a biaryl byproduct is another common side reaction. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze this undesired reaction.

Prevention of Homocoupling:

  • Thorough Degassing: It is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.

  • Use High-Purity Reagents: Ensure the boronic acid is of high quality, as impurities can sometimes promote homocoupling.

  • Control Catalyst Loading: In some cases, very high catalyst loading can contribute to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, some commonly used and effective catalysts include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, versatile catalyst that is effective for a range of substrates.[1][2][3]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): Another popular and robust catalyst, often used in challenging couplings.

  • Pd(OAc)₂ (Palladium(II) Acetate) with a Ligand: Often used in combination with phosphine ligands like triphenylphosphine (PPh₃) or more specialized Buchwald ligands (e.g., SPhos, XPhos) for difficult couplings.

Q2: Which base and solvent combination should I start with?

A2: A good starting point for optimizing the Suzuki coupling of bromo-imidazo[1,2-a]pyridines is to use K₂CO₃ or Na₂CO₃ as the base in a solvent mixture of dioxane/water or DMF .[1][2][5] These conditions are widely reported to be effective for a variety of substrates. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[3][6]

Q3: How does the position of the bromine atom on the imidazo[1,2-a]pyridine ring affect the reaction?

A3: The reactivity of bromo-imidazo[1,2-a]pyridines in Suzuki coupling can be influenced by the position of the bromine atom due to electronic and steric effects. While specific reactivity trends can vary depending on the other substituents on the ring, generally, the electronic environment of the C-Br bond plays a significant role in the oxidative addition step.

Q4: Is microwave heating beneficial for these reactions?

A4: Yes, microwave-assisted synthesis has been shown to be effective for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines.[1] It can significantly reduce reaction times and in some cases improve yields compared to conventional heating.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for Suzuki Coupling of Bromo-imidazo[1,2-a]pyridines

Catalyst (mol%)Base (equiv.)SolventTemperature (°C) / MethodTimeYield (%)Reference
Pd(PPh₃)₄ (1)Cs₂CO₃ (1)DMF130 / Microwave40 minVaries[1]
Pd(PPh₃)₄ (5)K₃PO₄1,4-DioxaneNot specifiedNot specifiedGood[3]
Pd(PPh₃)₄K₂CO₃Toluene:Ethanol (4:1)Not specifiedNot specified20-100[5]
Pd(PPh₃)₄Na₂CO₃, Ba(OH)₂, or NaOHDME or THFNot specifiedNot specifiedEfficient[2]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of Bromo-imidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • DMF (degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the bromo-imidazo[1,2-a]pyridine, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add degassed DMF to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 130 °C) for a specified time (e.g., 40 minutes), with stirring.[1]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X (Bromo-imidazo[1,2-a]pyridine) Pd(II)_Complex R¹-Pd(II)L₂-X (Intermediate) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-B(OR)₂ (Boronic Acid Derivative) Diaryl_Pd(II)_Complex R¹-Pd(II)L₂-R² (Intermediate) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² (Coupled Product) Base Base (e.g., K₂CO₃) Activated_Boronate [R²-B(OH)₃]⁻ Base->Activated_Boronate activates Boronic_Acid R²-B(OH)₂ Boronic_Acid->Activated_Boronate + OH⁻ Activated_Boronate->Transmetalation participates in

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Quality (Catalyst, Base, Solvent, Boronic Acid) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Microwave) Check_Reagents->Optimize_Conditions Reagents OK Screen_Base_Solvent Screen Different Base/Solvent Combinations Optimize_Conditions->Screen_Base_Solvent Still Low Yield Successful_Reaction Successful Reaction Optimize_Conditions->Successful_Reaction Yield Improved Screen_Catalyst Screen Different Catalyst/Ligand Systems Check_Side_Reactions Analyze for Side Products (Dehalogenation, Homocoupling) Screen_Catalyst->Check_Side_Reactions Still Low Yield Screen_Catalyst->Successful_Reaction Yield Improved Screen_Base_Solvent->Screen_Catalyst Still Low Yield Screen_Base_Solvent->Successful_Reaction Yield Improved Address_Dehalogenation Minimize Dehalogenation: - Lower Temperature - Shorter Reaction Time - Change Base/Solvent Check_Side_Reactions->Address_Dehalogenation Dehalogenation Observed Address_Homocoupling Prevent Homocoupling: - Thoroughly Degas - Use High-Purity Reagents Check_Side_Reactions->Address_Homocoupling Homocoupling Observed Check_Side_Reactions->Successful_Reaction No Major Side Products, Yield Improved Address_Dehalogenation->Successful_Reaction Address_Homocoupling->Successful_Reaction

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Overcoming low reactivity in functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the functionalization of imidazo[1,2-a]pyridines.

Issue 1: Low or No Conversion in C-H Functionalization Reactions

  • Question: My C-H functionalization of an imidazo[1,2-a]pyridine is giving low to no yield. What are the potential causes and how can I improve the outcome?

  • Answer: Low reactivity of the C-H bond, particularly at the desired position, is a common challenge. Here are several factors to consider and troubleshoot:

    • Catalyst System: The choice of catalyst is critical. If you are using a metal-catalyzed reaction, ensure the catalyst is active and the correct ligand is used. For instance, in copper-catalyzed arylations, the choice of the copper source (e.g., CuI) and ligands can significantly impact the yield.[1] For transition-metal-free approaches, ensure your reagents are pure and reaction conditions are strictly followed.[2][3] Visible light-induced reactions are also an effective strategy and depend heavily on the photocatalyst and light source.[4][5]

    • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Some reactions may require elevated temperatures to proceed efficiently.[2][6] The solvent can influence the solubility of reagents and the reaction pathway. For example, polar aprotic solvents like DMF or DMSO are often used.[2][7] Ensure the reaction is running for a sufficient amount of time, as some C-H functionalizations can be slow.

    • Substrate Electronics: The electronic properties of your imidazo[1,2-a]pyridine substrate play a significant role. Electron-donating groups on the scaffold generally increase the nucleophilicity and reactivity of the C3 position, facilitating electrophilic substitution.[8] Conversely, electron-withdrawing groups can decrease reactivity.

    • Activating Agents: The use of an activating agent can enhance reactivity. For instance, in halogenation reactions, reagents like N-halosuccinimides (NCS, NBS, NIS) or other halogen sources like sodium chlorite/bromite are employed.[2][7] Lewis acids can also be used to activate the imidazo[1,2-a]pyridine ring for certain reactions.[8][9][10]

Issue 2: Poor Regioselectivity (e.g., undesired C2 or C5 functionalization instead of C3)

  • Question: I am observing a mixture of isomers from my functionalization reaction, with substitution occurring at positions other than the desired C3. How can I improve the regioselectivity?

  • Answer: The C3 position of imidazo[1,2-a]pyridines is generally the most nucleophilic and sterically accessible, making it the most common site for electrophilic substitution and many C-H functionalization reactions.[11][12][13] However, other positions can also react depending on the reaction conditions and the substrate.

    • Understanding Inherent Reactivity: The pyridine ring is generally deactivated towards electrophilic attack compared to the imidazole ring.[12][13] Within the imidazole ring, the C3 position is more electron-rich than C2. Directing functionalization to other positions, such as C5, often requires specific strategies like using a directing group.[14]

    • Reaction Mechanism: The regioselectivity is dictated by the reaction mechanism. For electrophilic aromatic substitution, the stability of the intermediate carbocation (sigma complex) favors attack at C3.[12][13] Radical reactions can sometimes show different selectivity profiles.[15] Understanding the mechanism of your specific reaction is key to controlling the outcome.

    • Choice of Reagents and Catalysts: The nature of the electrophile or the coupling partner, as well as the catalyst system, can influence regioselectivity. For instance, some rhodium(III)-catalyzed reactions can be directed to the C5 position by using a suitable directing group on the imidazo[1,2-a]pyridine scaffold.[14]

    • Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine ring can influence the regioselectivity by sterically hindering approach to certain positions.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the imidazo[1,2-a]pyridine ring and why?

A1: The C3 position is the most common site for functionalization.[11] This is due to its higher electron density compared to other positions on the heterocyclic ring system, making it more susceptible to electrophilic attack.[12][13] The stability of the resulting reaction intermediate also favors substitution at this position.[12][13]

Q2: How can I introduce a halogen atom at the C3 position?

A2: Halogenation at the C3 position can be achieved using various reagents. Common methods include the use of N-halosuccinimides (NCS for chlorination, NBS for bromination, NIS for iodination). Transition-metal-free methods using sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) in the presence of an acid have also been reported to be effective and regioselective for C3 halogenation.[2][7] An environmentally friendly protocol for chlorination using chloramine-T has also been developed.[16]

Q3: Are there metal-free methods for C-H functionalization of imidazo[1,2-a]pyridines?

A3: Yes, several transition-metal-free methods have been developed for the C-H functionalization of imidazo[1,2-a]pyridines.[11] These often involve the use of strong oxidants, radical initiators, or photochemical activation.[4][15] For example, catalyst-free, three-component decarboxylative reactions have been developed to functionalize the C3 position.[6][17]

Q4: Can I perform cross-coupling reactions on a pre-functionalized imidazo[1,2-a]pyridine?

A4: Absolutely. Imidazo[1,2-a]pyridines bearing a halogen at the C3 position are excellent substrates for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[18][19] This two-step approach (halogenation followed by cross-coupling) is a powerful strategy for introducing a wide variety of substituents at the C3 position.

Q5: What are the challenges in the direct arylation of imidazo[1,2-a]pyridines?

A5: Direct arylation offers a more atom-economical approach compared to traditional cross-coupling reactions. However, challenges can include low yields, the need for harsh reaction conditions, and issues with regioselectivity. Copper(I)-catalyzed methods have been developed for the direct C3 arylation with aryl iodides, bromides, and triflates.[1] Rhodium-catalyzed direct arylation has also been explored, sometimes requiring a directing group to control regioselectivity.[20]

Data Presentation: Reaction Conditions for C3-Functionalization

Table 1: Comparison of Conditions for C3-Halogenation of Imidazo[1,2-a]pyridines

Halogenation MethodHalogen SourceSolventTemperature (°C)TimeTypical Yield (%)Reference
ChlorinationChloramine-TNeatRoom Temp< 5 minGood[16]
ChlorinationNaClO₂ / AcOHToluene6010 h64-92[2][7]
BrominationNaBrO₂ / AcOHDMF6010 h70-88[2][7]

Table 2: Conditions for Selected C3-Arylation and Alkylation Reactions

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Copper-Catalyzed ArylationCuIDMF12024Moderate to Good[1]
Aza-Friedel–Crafts AlkylationY(OTf)₃Toluene1101275-92[8]
Visible-Light TrifluoromethylationAQN-2-CO₂H (photocatalyst)-Room Temp-49-81[4]
Decarboxylative ArylomethylationCatalyst-freeCH₃CN11024Good to Excellent[6]

Experimental Protocols

Protocol 1: General Procedure for C3-Chlorination using Chloramine-T

  • To a round-bottom flask, add the substituted imidazo[1,2-a]pyridine (1.0 mmol).

  • Add chloramine-T (1.0 mmol, 1.0 equiv) to the flask.

  • Stir the reaction mixture at room temperature under open air.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5 minutes.

  • Upon completion, purify the product directly by column chromatography on silica gel to afford the desired 3-chloro-imidazo[1,2-a]pyridine.[16]

Protocol 2: General Procedure for Transition-Metal-Free C3-Bromination

  • In a sealed tube, dissolve the imidazo[1,2-a]pyridine derivative (0.5 mmol) in DMF (2 mL).

  • Add sodium bromite (NaBrO₂, 1.0-3.0 mmol) and acetic acid (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 60 °C for 10 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-imidazo[1,2-a]pyridine.[2][7]

Protocol 3: General Procedure for Copper-Catalyzed C3-Arylation

  • To an oven-dried Schlenk tube, add CuI (10 mol%), the imidazo[1,2-a]pyridine (1.0 mmol), the aryl halide (1.2 mmol), and a suitable ligand (e.g., a diamine, 20 mol%).

  • Add a base such as K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF (3 mL) via syringe.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the 3-aryl-imidazo[1,2-a]pyridine.[1]

Visualizations

Reactivity_of_Imidazo_Pyridine cluster_reactivity Factors Influencing Reactivity cluster_outcome Reaction Outcome Electronic_Effects Electronic Effects Yield Yield Electronic_Effects->Yield EDG increases Regioselectivity Regioselectivity Electronic_Effects->Regioselectivity Directs to C3 Steric_Hindrance Steric Hindrance Steric_Hindrance->Regioselectivity Can alter site Catalyst_System Catalyst System Catalyst_System->Yield Crucial for success Catalyst_System->Regioselectivity Can direct to C5 Reaction_Conditions Reaction Conditions Reaction_Conditions->Yield Temp, Time, Solvent

Caption: Factors influencing the outcome of imidazo[1,2-a]pyridine functionalization.

C3_Functionalization_Workflow Start Start with Imidazo[1,2-a]pyridine Direct_Functionalization Direct C-H Functionalization (e.g., Arylation, Halogenation) Start->Direct_Functionalization Two_Step_Functionalization Two-Step Functionalization Start->Two_Step_Functionalization Product C3-Functionalized Product Direct_Functionalization->Product Halogenation C3-Halogenation Two_Step_Functionalization->Halogenation Cross_Coupling Cross-Coupling Reaction (Suzuki, Heck, etc.) Halogenation->Cross_Coupling Cross_Coupling->Product

Caption: General workflows for the C3-functionalization of imidazo[1,2-a]pyridines.

Electrophilic_Substitution_Mechanism Imidazopyridine Imidazo[1,2-a]pyridine Intermediate_C3 More Stable Intermediate (Attack at C3) Imidazopyridine->Intermediate_C3 + E+ Intermediate_C2 Less Stable Intermediate (Attack at C2) Imidazopyridine->Intermediate_C2 + E+ Electrophile Electrophile (E+) Product_C3 C3-Substituted Product Intermediate_C3->Product_C3 -H+ Proton_Loss -H+

Caption: Simplified mechanism explaining C3 regioselectivity in electrophilic substitution.

References

Technical Support Center: Column Chromatography of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of imidazo[1,2-a]pyridine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of imidazo[1,2-a]pyridine derivatives?

A1: The most commonly used stationary phase for the column chromatography of imidazo[1,2-a]pyridine derivatives is silica gel.[1][2] Standard silica gel with a mesh size of 230–400 or 60–120 is typically employed.[1][2] In some cases, alumina has also been used as the stationary phase.[3] For analysis of purity, reverse-phase C18 columns are often utilized with HPLC, which can also be adapted for preparative separations.[4][5]

Q2: How do I select an appropriate mobile phase for my imidazo[1,2-a]pyridine derivative?

A2: The selection of a suitable mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (EtOAc).[1][2][6][7][8] The polarity of the mobile phase is optimized using Thin Layer Chromatography (TLC) prior to running the column. A good mobile phase will result in a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

Q3: Can you provide examples of mobile phase systems that have been used for imidazo[1,2-a]pyridine derivatives?

A3: Yes, a variety of solvent systems have been successfully employed. The choice of system and the ratio of the solvents will depend on the specific substituents on the imidazo[1,2-a]pyridine core.

Mobile Phase CompositionApplicationReference
Hexanes / Ethyl Acetate (EtOAc)General purification of various derivatives.[1][8][1][8]
Petroleum Ether / Ethyl Acetate (EtOAc)Purification of novel agonists of the constitutive androstane receptor.[6][6]
Ethyl Acetate (EtOAc) / Methanol (MeOH)Used for more polar derivatives.[6][6]
Chloroform (CHCl3)Used with an alumina stationary phase for certain derivatives.[3][3]
Acetonitrile (CH3CN) / Water (H2O)Primarily for reverse-phase HPLC analysis and purification.[4][5][4][5]

Experimental Protocol: Column Chromatography Workflow

A general workflow for the purification of imidazo[1,2-a]pyridine derivatives by column chromatography is outlined below.

Column Chromatography Workflow Column Chromatography Workflow for Imidazo[1,2-a]pyridine Derivatives cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis Select appropriate solvent system (Rf ~0.2-0.3) Column_Packing 2. Column Packing Slurry pack with silica gel in the chosen non-polar solvent TLC->Column_Packing Sample_Prep 3. Sample Preparation Dissolve crude product in a minimum amount of a suitable solvent or dry-load onto silica Column_Packing->Sample_Prep Loading 4. Loading Carefully load the sample onto the top of the silica bed Sample_Prep->Loading Elution 5. Elution Run the column with the selected mobile phase, potentially increasing polarity (gradient elution) if necessary Loading->Elution Collection 6. Fraction Collection Collect fractions and monitor by TLC Elution->Collection TLC_Analysis 7. TLC Analysis of Fractions Identify fractions containing the pure product Collection->TLC_Analysis Combine_Evap 8. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure TLC_Analysis->Combine_Evap Characterization 9. Characterization Confirm purity and identity (NMR, MS, etc.) Combine_Evap->Characterization

Caption: A typical workflow for the purification of imidazo[1,2-a]pyridine derivatives using column chromatography.

Troubleshooting Guide

Problem: My compound is not moving off the baseline on the TLC plate, even with a high concentration of polar solvent.

  • Possible Cause: The compound may be highly polar or ionic. Imidazo[1,2-a]pyridines are basic and can be protonated, increasing their polarity.

  • Solution:

    • Add a small amount of a basic modifier to your mobile phase, such as triethylamine (Et3N) or ammonia. Typically, 0.1-1% is sufficient to neutralize the acidic sites on the silica gel and deprotonate the compound, reducing its retention.

    • Consider a more polar solvent system , such as dichloromethane/methanol.

    • Switch to a different stationary phase , such as alumina, which is less acidic than silica gel.[3]

Problem: My compound streaks on the TLC plate and elutes as a broad band from the column.

  • Possible Cause: This can be due to several factors including compound overloading, interaction with the stationary phase, or partial insolubility in the mobile phase.

  • Solution:

    • Reduce the amount of sample loaded onto the column.

    • As mentioned above, add a basic modifier like triethylamine to the mobile phase to minimize interactions with acidic silica.

    • Ensure your crude sample is fully dissolved before loading. If solubility is an issue in the eluent, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.[9]

Problem: The purified fractions show a new spot on the TLC that was not in the crude mixture.

  • Possible Cause: The compound may be decomposing on the silica gel.[10] The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.

  • Solution:

    • Perform a stability test: Dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and then leave the plate for an hour before developing. If a new spot appears, your compound is likely unstable on silica.

    • Deactivate the silica gel: This can be done by washing the silica with a solvent mixture containing a small percentage of a base like triethylamine before packing the column.

    • Use an alternative stationary phase such as neutral alumina.

Problem: I see a dark, insoluble band at the top of my column that does not elute.

  • Possible Cause: This is often due to the presence of baseline impurities or polymeric material in the crude product. It could also indicate that the compound or an impurity is crystallizing or decomposing on the column.[10][11]

  • Solution:

    • Pre-purification: Consider a simple filtration through a small plug of silica or celite before running the full column to remove baseline impurities.

    • Change the loading solvent: Ensure your compound is fully soluble in the solvent used for loading. If not, insoluble material will precipitate at the top of the column.

    • If the issue persists, it may be necessary to explore alternative purification techniques such as recrystallization or preparative HPLC.

Troubleshooting Decision Tree Troubleshooting Column Chromatography of Imidazo[1,2-a]pyridines cluster_issues Identify the Issue cluster_solutions Potential Solutions start Problem Encountered no_elution Compound not eluting? start->no_elution streaking Streaking or broad bands? start->streaking decomposition New spots appearing? start->decomposition stuck_at_top Insoluble band at top? start->stuck_at_top add_base Add triethylamine (0.1-1%) to eluent no_elution->add_base Is compound basic? change_solvent Increase eluent polarity (e.g., add MeOH) no_elution->change_solvent Still no elution? streaking->add_base Interaction with silica? reduce_load Decrease amount of sample loaded streaking->reduce_load Overloading suspected? dry_load Use dry loading technique streaking->dry_load Solubility issue? decomposition->add_base Acid-catalyzed? change_stationary_phase Switch to neutral alumina decomposition->change_stationary_phase Decomposition persists? pre_filter Pre-filter crude material stuck_at_top->pre_filter Baseline impurities? alt_purification Consider recrystallization or prep-HPLC stuck_at_top->alt_purification Still an issue? change_solvent->change_stationary_phase Still no elution?

Caption: A decision tree to troubleshoot common issues in the column chromatography of imidazo[1,2-a]pyridines.

References

Preventing byproduct formation in one-pot imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the one-pot synthesis of imidazo[1,2-a]pyridines, with a focus on preventing byproduct formation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Imidazo[1,2-a]pyridine Product

Low product yield is a common issue that can often be resolved by systematically optimizing the reaction conditions.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice and loading of the catalyst are critical. While various catalysts can be employed, their effectiveness can be substrate-dependent.

    • Recommendation: Screen a panel of catalysts. Common choices include Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., scandium triflate, indium triflate), and iodine.[1][2][3] Start with a catalyst loading of 10-20 mol% and optimize as needed.

  • Incorrect Solvent: The solvent plays a crucial role in the reaction's success.[4][5][6][7][8]

    • Recommendation: Protic solvents like methanol and ethanol are often effective.[4][5][6][7][8] However, for certain substrates, aprotic solvents such as acetonitrile or toluene may be more suitable. In some cases, solvent-free conditions or the use of green solvents like water have proven successful.[9]

  • Inappropriate Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

    • Recommendation: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C). For thermally sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial. Microwave irradiation can also be a powerful tool to accelerate the reaction.[10]

  • Moisture in the Reaction: The presence of water can sometimes hinder the reaction, particularly the initial imine formation.

    • Recommendation: Ensure all reagents and solvents are dry, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Significant Amounts of Byproducts in the Crude Reaction Mixture

The formation of byproducts is a primary challenge in one-pot syntheses. Identifying the nature of the byproduct is the first step toward its elimination.

dot

Byproduct_Troubleshooting Troubleshooting Byproduct Formation Start Reaction Complete Analyze Crude Mixture (LC-MS, NMR) Identify_Byproduct Identify Major Byproduct(s) Start->Identify_Byproduct Ugi_Product Ugi-Type Byproduct Detected Identify_Byproduct->Ugi_Product Aliphatic aldehyde used? Regioisomer Regioisomeric Byproduct Detected Identify_Byproduct->Regioisomer Unsymmetrical aminopyridine used? Solvent_Adduct Solvent Adduct Detected Identify_Byproduct->Solvent_Adduct Nucleophilic solvent (e.g., MeOH) used with an electron-poor aminopyridine? Other_Byproduct Other/Unknown Byproduct Identify_Byproduct->Other_Byproduct Solution_Ugi Solutions for Ugi Byproduct: - Use aromatic or α,β-unsaturated aldehyde - Change catalyst - Optimize temperature Ugi_Product->Solution_Ugi Solution_Regioisomer Solutions for Regioisomers: - Use symmetrical aminopyridine - Modify reaction conditions (catalyst, solvent) - Chromatographic separation Regioisomer->Solution_Regioisomer Solution_Solvent_Adduct Solutions for Solvent Adducts: - Use a non-nucleophilic solvent (e.g., acetonitrile, toluene) - Use electron-rich aminopyridine Solvent_Adduct->Solution_Solvent_Adduct Solution_Other General Optimization: - Screen catalysts and solvents - Adjust temperature and reaction time - Check starting material purity Other_Byproduct->Solution_Other

Caption: A troubleshooting workflow for identifying and addressing common byproduct formation issues.

Frequently Asked Questions (FAQs)

Q1: I am using an aliphatic aldehyde and observing a significant byproduct. What could it be and how can I avoid it?

A: When using aliphatic aldehydes in the Groebke-Blackburn-Bienaymé (GBB) reaction, the formation of a classic Ugi-type product can compete with the desired cyclization to the imidazo[1,2-a]pyridine.[1][11] This occurs because the intermediate formed after the addition of the isocyanide can be trapped by the acidic catalyst's conjugate base before the intramolecular cyclization takes place.

dot

Ugi_vs_GBB Ugi vs. GBB Pathway with Aliphatic Aldehydes cluster_start Starting Materials 2-Aminopyridine 2-Aminopyridine Intermediate Key Intermediate 2-Aminopyridine->Intermediate Aliphatic Aldehyde Aliphatic Aldehyde Aliphatic Aldehyde->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate GBB_Product Imidazo[1,2-a]pyridine (Desired Product) Intermediate->GBB_Product Intramolecular Cyclization Ugi_Byproduct Ugi-Type Byproduct (Side Product) Intermediate->Ugi_Byproduct Trapping by Conjugate Base

Caption: Competing pathways leading to the desired GBB product and the Ugi-type byproduct.

Solutions:

  • Substrate Choice: If possible, switch to an aromatic or α,β-unsaturated aldehyde, as these are generally less prone to forming Ugi byproducts.

  • Catalyst Optimization: The choice of catalyst can influence the selectivity. Experiment with different Lewis and Brønsted acids to favor the GBB pathway.

  • Temperature Adjustment: Lowering the reaction temperature may favor the intramolecular cyclization over the intermolecular trapping reaction.

Q2: My reaction with an unsymmetrical 2-aminopyridine is giving a mixture of products that are difficult to separate. What is happening?

A: The use of unsymmetrically substituted 2-aminopyridines can lead to the formation of regioisomers. This is because the initial condensation with the aldehyde can occur at either of the two nitrogen atoms of the amidine moiety, leading to two different imine intermediates and, consequently, two isomeric products.[12]

Solutions:

  • Use of Symmetrical Substrates: The most straightforward solution is to use a symmetrical 2-aminopyridine if the desired final product allows for it.

  • Reaction Condition Optimization: The ratio of the regioisomers can sometimes be influenced by the choice of catalyst, solvent, and temperature. A systematic screening of these parameters may improve the selectivity for the desired isomer.

  • Purification: If the formation of regioisomers is unavoidable, careful optimization of the chromatographic separation conditions (e.g., column stationary phase, eluent system) will be necessary.

Q3: I am using an electron-poor 2-aminopyridine and getting low yields and an unexpected side product. What could be the cause?

A: Electron-poor 2-aminopyridines can be less nucleophilic, leading to a slower and less efficient reaction. Furthermore, when using a nucleophilic solvent such as methanol, it can add to the Schiff base intermediate, forming a side product and reducing the yield of the desired imidazo[1,2-a]pyridine.

Solutions:

  • Solvent Choice: Switch to a non-nucleophilic solvent like acetonitrile, toluene, or dichloromethane to prevent the formation of solvent adducts.

  • Catalyst Choice: A stronger Lewis acid catalyst may be required to activate the electron-poor aminopyridine and promote the desired reaction.

  • Substrate Modification: If feasible, consider using a 2-aminopyridine with less electron-withdrawing substituents.

Data on Reaction Condition Optimization

The following table summarizes the impact of different catalysts and solvents on the yield of a model Groebke-Blackburn-Bienaymé reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneToluene2560[8]
2NoneCH2Cl22560[8]
3NoneMethanol251867[8]
4p-TSA (10)Methanol25692[8]
5Sc(OTf)3 (20)Ethanol80-High[3]
6Iodine (20)EthanolRT298[13][14]

Experimental Protocols

General Procedure for the Iodine-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is adapted from a high-yielding, room temperature procedure.[13][14]

  • To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (5 mL), add iodine (20 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product. In many cases, no further purification is required.[13][14]

General Procedure for the p-TSA-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

This protocol is based on a highly efficient method using p-toluenesulfonic acid as the catalyst.[8]

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv), 2-aminopyridine (1.0 equiv), and isocyanide (1.0 equiv) in methanol.

  • Add p-toluenesulfonic acid monohydrate (10 mol%) to the mixture.

  • Stir the reaction at room temperature for 6 hours or until completion as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Disclaimer: These protocols are intended as a general guide. The optimal conditions may vary depending on the specific substrates used. Always perform a small-scale test reaction to optimize the conditions for your specific application.

References

Troubleshooting guide for microwave-assisted organic synthesis of heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the microwave-assisted organic synthesis (MAOS) of heterocyclic compounds. It is designed for researchers, scientists, and drug development professionals to help optimize reactions, ensure safety, and improve reproducibility.

Category 1: Reaction Performance & Optimization

This section addresses common problems related to reaction outcomes, such as low yields and the formation of impurities.

Frequently Asked Questions (FAQs)

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in microwave-assisted synthesis can stem from several factors. A systematic approach is the most effective way to troubleshoot this issue.[1] Microwave-assisted reactions, when optimized, often provide higher yields in shorter times compared to conventional heating.[2]

Common Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, time, and power are critical parameters.

    • Temperature: Start with a temperature about 10°C higher than the one used in the conventional method for pressurized reactions.[3] For many reactions, temperatures are generally set up to 150-160°C to avoid reagent degradation.[4]

    • Time: Microwave reactions are significantly faster, often reducing reaction times from hours to minutes.[5][6][7] If conversion is low, incrementally increase the reaction time. Monitor the reaction to check for product degradation over time.[1]

    • Power: Power is a unique microwave parameter. For pressurized vessels, start with a low power setting and allow the instrument to regulate power to maintain the target temperature. For open-vessel, solvent-free reactions, a starting range of 25-50 W is often appropriate.[3]

  • Inappropriate Solvent Choice: The solvent's ability to absorb microwave energy is crucial.

    • Polar Solvents: Solvents like DMF, NMP, DMSO, ethanol, and acetonitrile work well with microwaves due to their high polarity and ability to heat efficiently.[8][9]

    • Non-polar Solvents: Solvents like toluene, dioxane, and THF do not absorb microwave energy efficiently.[8][9] Heating in these solvents relies on the presence of polar reactants or ionic liquids to absorb the energy.[8][10]

    • Ionic Liquids: These are excellent microwave absorbers and can be used as solvents or additives to increase the heating efficiency of a reaction mixture.[8][11]

  • Purity of Reagents and Solvents: Impurities can interfere with the reaction, leading to side products or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry for moisture-sensitive reactions.

  • Inefficient Mixing: In heterogeneous reactions or viscous solutions, inefficient stirring can lead to localized overheating (hot spots) and poor reaction rates. Ensure the magnetic stir bar is appropriately sized and the stir rate is adequate.[1]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield or Incomplete Conversion check_params Review Reaction Parameters (Temp, Time, Power) start->check_params check_solvent Assess Solvent Choice (Polarity, Absorption) start->check_solvent check_reagents Verify Reagent & Substrate Purity start->check_reagents check_stirring Is Stirring Adequate? start->check_stirring optimize_params Systematically Adjust Temp, Time, or Power Settings check_params->optimize_params Parameters Suboptimal change_solvent Select a More Suitable Solvent (See Solvent Table) check_solvent->change_solvent Solvent Inappropriate purify_reagents Purify Reagents or Use Anhydrous Solvents check_reagents->purify_reagents Impurities Suspected improve_stirring Use Larger Stir Bar or Dilute Reaction Mixture check_stirring->improve_stirring No / Inefficient outcome Improved Yield optimize_params->outcome change_solvent->outcome purify_reagents->outcome improve_stirring->outcome

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Question: I am observing significant side product formation. How can this be minimized?

Answer: Microwave synthesis often reduces side product formation due to rapid, uniform heating and shorter reaction times.[2][5] However, if side products are an issue, consider the following:

  • Reduce Reaction Temperature and Time: The high efficiency of microwave heating can sometimes lead to over-heating, causing decomposition or follow-on reactions. Try reducing the target temperature or holding time.

  • Solvent Effects: The choice of solvent can influence reaction pathways. In a reported synthesis of benzo[f]azulen-1-ones, using a non-polar solvent led to the formation of benzimidazole side products, highlighting the critical role of water as the solvent in that specific protocol.[12]

  • Homogeneous Heating: Microwave energy heats the entire volume of the reaction mixture simultaneously, which is different from conventional heating that transfers heat from the outside in.[4][13] This volumetric heating typically leads to cleaner reactions and fewer by-products.[14][15] If your results are inconsistent, ensure your system provides uniform heating.

Category 2: Equipment & Safety

This section covers issues related to the microwave reactor itself, including heating problems and critical safety events like pressure spikes and arcing.

Frequently Asked Questions (FAQs)

Question: My reaction is not heating up, or is heating too slowly. Why is this happening?

Answer: This issue is almost always related to the dielectric properties of your reaction mixture. Microwave heating relies on the ability of the components (solvents, reagents) to absorb microwave energy.[16]

  • Low-Absorbing Mixture: If your solvent is non-polar (e.g., toluene, hexane, THF) and your reagents are also non-polar, the mixture will not heat effectively.[8][9] To solve this, you can:

    • Switch to a polar, microwave-absorbing solvent.[9]

    • Add a small amount of a highly absorbing co-solvent or an ionic liquid.[8]

  • Instrument Malfunction: While less common, ensure the microwave's magnetron is functioning correctly. Check the instrument's power output logs if available.

Table 1: Properties of Common Solvents for Microwave Synthesis

The selection of a solvent is critical for controlling the heating rate, reaction temperature, and pressure. The "Loss Tangent (tan δ)" is a key parameter indicating a solvent's ability to convert microwave energy into heat.[17] A higher value signifies more efficient heating.

SolventBoiling Point (°C)Dielectric Constant (ε) at 25°CLoss Tangent (tan δ) at 2.45 GHzMicrowave Absorption
Ethylene Glycol19737.01.350High
Ethanol7824.30.941High
Methanol6532.60.659High
Water10080.40.123Medium
Acetonitrile8237.50.062Medium
N,N-Dimethylformamide (DMF)15336.70.161Medium
Dichloromethane (DCM)409.10.042Low
Tetrahydrofuran (THF)667.60.047Low
Toluene1112.40.040Very Low/Transparent
Hexane691.9<0.020Very Low/Transparent

(Data compiled from multiple sources for illustrative purposes.)[10][11][17]

Question: The pressure in my reaction vessel is exceeding the safety limit. What should I do?

Answer: Excessive pressure buildup is a serious safety hazard that can lead to vessel rupture.[14][18] It is crucial to stop the reaction immediately and address the cause.

Potential Causes and Preventive Measures:

  • Solvent Volatility: Using low-boiling-point solvents (e.g., methanol, acetone) will generate high pressure even at moderate temperatures.[8] To reach a higher temperature, switch to a closely related solvent with a higher boiling point (e.g., 1,2-dichloroethane instead of dichloromethane).[8]

  • Gaseous Byproducts: If your reaction generates gas (e.g., CO₂, N₂), this will contribute significantly to the total pressure.[19] If possible, run the reaction in an open vessel or use a larger vessel to provide more headspace.

  • Overfilling the Vessel: Do not exceed the maximum recommended fill volume for the reaction vial. A larger headspace can accommodate pressure changes more safely.[8]

  • Superheating: Microwave heating can cause liquids to heat above their boiling points without actually boiling (superheating).[20][21] Sudden, violent boiling can then cause a rapid pressure spike. Using a stir bar helps to create nucleation sites and promotes smooth boiling, mitigating this risk.[22][23]

Question: I see sparks or arcing inside the microwave cavity. Is this dangerous?

Answer: Yes, arcing is dangerous. It can damage the microwave's magnetron and poses a fire risk.[24][25] Stop the experiment immediately.

Common Causes of Arcing:

  • Presence of Metal: Do not use any metal objects, including spatulas, metal-tagged filter paper, or glassware with metallic trim.[24][25] Even recycled paper products can sometimes contain trace metal fragments.[26]

  • Metal Catalysts/Reagents: When using metal powders or catalysts, ensure they are fully submerged and well-dispersed in the solvent to prevent direct exposure to microwave fields, which can induce arcing.[23][27]

  • Damaged Waveguide Cover: The waveguide cover is a small panel (often made of mica) inside the oven that protects the microwave emitter. If it is dirty with carbonized residue or physically damaged, it can cause sparks.[25][28]

  • Food/Chemical Buildup: Splatter from previous reactions can become carbonized over time, creating conductive spots that lead to arcing.[24][26] Keep the interior of the microwave cavity clean.

Category 3: Experimental Protocols & Workflows

This section provides a generalized experimental protocol and workflow for conducting a microwave-assisted synthesis reaction.

General Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is a representative example and should be adapted based on the specific substrates and conditions required for your target heterocycle.

  • Reagent Preparation: In a clean, dry microwave reaction vial (e.g., 2-5 mL capacity), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add Solvent: Add the chosen solvent (e.g., DMF/Water mixture, 3 mL).

  • Add Stir Bar: Place a suitable magnetic stir bar into the vial.

  • Seal the Vessel: Securely cap the vial with a septum cap designed for microwave synthesis. Ensure the seal is tight to prevent leaks under pressure.[17]

  • Place in Reactor: Place the vial into the microwave reactor cavity.

  • Set Reaction Parameters: Program the instrument with the desired parameters:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Power: 100 W (with power modulation to maintain temperature)

    • Stirring: On (medium-high speed)

  • Run Program: Start the microwave program. The instrument will automatically heat the sample to the target temperature, hold it for the specified time, and then cool it down.[29]

  • Cooling: Ensure the vial has cooled to a safe temperature (e.g., below 50°C) before removal to prevent solvent flashing upon opening.[9]

  • Work-up and Analysis: Once cooled, carefully uncap the vial in a fume hood. The reaction mixture can be monitored and analyzed by standard methods like TLC or LC-MS to determine conversion and purity.[9] The product can then be isolated via standard purification techniques (e.g., extraction, chromatography).

Standard Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Irradiation cluster_analysis 3. Analysis & Purification prep_reagents Weigh Reagents & Add to Microwave Vial add_solvent Add Solvent & Stir Bar prep_reagents->add_solvent seal_vial Securely Cap Vial add_solvent->seal_vial set_params Set Temp, Time, Power on Instrument seal_vial->set_params run_program Run Microwave Program (Heating & Hold) set_params->run_program cooling Controlled Cooling (Post-Irradiation) run_program->cooling workup Reaction Work-up (e.g., Quenching, Extraction) cooling->workup purification Purify Product (e.g., Chromatography) workup->purification analysis Characterize Product (LC-MS, NMR, etc.) purification->analysis

Caption: A standard workflow for microwave-assisted organic synthesis experiments.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyridine-Based Inhibitors: Structure-Activity Relationships in Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two key therapeutic areas where these inhibitors show significant promise: oncology, through the inhibition of the PI3K/mTOR signaling pathway, and infectious disease, specifically targeting Mycobacterium tuberculosis.

The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, profoundly influencing the potency and selectivity of these compounds. Understanding these SAR trends is crucial for the rational design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles.

Imidazo[1,2-a]pyridines as PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have focused on developing imidazo[1,2-a]pyridine derivatives as potent PI3K/mTOR dual inhibitors.[2][3]

A series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against PI3Kα and mTOR.[2][3] The general structure-activity relationships gleaned from these studies are summarized below.

Quantitative Comparison of PI3K/mTOR Inhibitors

The following table summarizes the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine-based compounds against PI3Kα and mTOR.

Compound IDModifications on Imidazo[1,2-a]pyridine CorePI3Kα IC50 (nM)mTOR IC50 (nM)Reference
15a 2-methyl, 3-(morpholinomethyl), 6-(pyrimidin-4-yl), 8-(trifluoromethyl)0.21.1[2][3]
PIK-75 3-(N'-(4-fluorophenylsulfonyl)hydrazinyl)-2-methyl0.3-[2]
HS-173 2-((1H-indazol-5-yl)amino)-3-(hydroxymethyl)0.8-[2]
13k 6-(4-((3-fluorobenzyl)amino)quinazolin-6-yl)1.94-[4]
Experimental Protocols

PI3Kα Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction.[4][5]

  • Reaction Setup: A reaction mixture is prepared containing the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the test compound in a suitable buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at room temperature.

  • ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Imidazo[1,2-a]pyridines as Anti-Tuberculosis Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel anti-tuberculosis agents.[6][7] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent class of anti-TB agents, with some compounds demonstrating nanomolar activity.[6][8]

The SAR for this class of inhibitors is distinct from that of the PI3K/mTOR inhibitors, highlighting the scaffold's adaptability. Key findings indicate that substitutions at the 2, 7, and the 3-carboxamide positions are critical for anti-tubercular activity.

Quantitative Comparison of Anti-Tuberculosis Agents

The following table presents the minimum inhibitory concentrations (MIC) of several imidazo[1,2-a]pyridine-3-carboxamides against the H37Rv strain of M. tuberculosis.

Compound IDModifications on Imidazo[1,2-a]pyridine CoreMIC (µM)Reference
5 2,7-dimethyl-N-benzyl-3-carboxamide0.2[6]
9 2,7-dimethyl-N-(4-fluorobenzyl)-3-carboxamide0.006[6]
12 2,7-dimethyl-N-(4-(trifluoromethoxy)benzyl)-3-carboxamide0.006[6]
18 2,7-dimethyl-N-(4-(4-chlorophenoxy)benzyl)-3-carboxamide0.004[6]
Experimental Protocols

Anti-Tuberculosis Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is widely used to determine the MIC of compounds against M. tuberculosis.[9][10]

  • Compound Preparation: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.

  • Incubation: The plates are incubated for several days to allow for bacterial growth.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • Readout: After a further incubation period, the color change from blue (non-fluorescent, oxidized state) to pink (fluorescent, reduced state) is observed. The reduction of Alamar Blue is proportional to the number of viable bacteria. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow Start Start Prep_Plate Prepare 96-well plate with serial dilutions of test compounds Start->Prep_Plate Inoculate Inoculate wells with M. tuberculosis culture Prep_Plate->Inoculate Incubate1 Incubate for 7 days at 37°C Inoculate->Incubate1 Add_Alamar Add Alamar Blue and re-incubate Incubate1->Add_Alamar Read Read results: Blue = Inhibition Pink = Growth Add_Alamar->Read End Determine MIC Read->End

Conclusion

The imidazo[1,2-a]pyridine scaffold demonstrates remarkable versatility, serving as a foundation for potent inhibitors targeting diverse biological entities, from mammalian kinases to mycobacterial enzymes. The structure-activity relationships discussed herein highlight the distinct chemical modifications required to achieve high potency in different therapeutic contexts. For PI3K/mTOR inhibition, bulky substituents and specific hydrogen bond-forming moieties are crucial. In contrast, for anti-tuberculosis activity, a 3-carboxamide functional group with specific N-substituents is a key determinant of efficacy. This comparative guide underscores the importance of nuanced structural modifications in tailoring the biological activity of imidazo[1,2-a]pyridine-based compounds for specific therapeutic applications, providing a valuable resource for the ongoing development of novel inhibitors.

References

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Several commercial drugs, such as Zolpidem and Alpidem, feature this core structure, highlighting its therapeutic importance.[3] The synthesis of substituted imidazo[1,2-a]pyridines has been an area of intense research, leading to the development of various synthetic strategies. This guide provides an objective comparison of three prominent synthetic routes: the Groebke-Blackburn-Bienaymé Reaction, Microwave-Assisted Synthesis, and the Ortoleva-King Reaction, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The choice of synthetic route for a particular substituted imidazo[1,2-a]pyridine depends on several factors, including the desired substitution pattern, required scale, and available resources. The following tables summarize the quantitative data for each of the three highlighted methods.

Table 1: Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction is a one-pot, three-component reaction that offers a convergent and atom-economical approach to 3-aminoimidazo[1,2-a]pyridines.[4]

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventConditionsTime (h)Yield (%)Reference
12-AminopyridineFurfuralCyclohexyl isocyanideNH₄Cl (10)WaterUltrasound432-50[4]
22-AminopyridineFurfuralCyclohexyl isocyanidep-Toluenesulfonic acidWater60 °C-65[4]
32-AminopyridineFurfuralCyclohexyl isocyanide-Water60 °C-86[4]
42-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide--Ultrasound-67[4]
52-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide--Ultrasound-80[4]
Table 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times in more environmentally friendly solvents.[5][6]

EntryReactant 1Reactant 2Catalyst/MediumPower (W)Temp (°C)Time (min)Yield (%)Reference
12-Aminonicotinic acid derivativeChloroacetaldehydeWater--3092-95[5]
2Phenyl glyoxal2-AminopyridineSolvent-free---82-96[6]
32-AminopyridinePhenacyl bromideH₂O-IPA240--Excellent[7]
4Acetophenone2-Aminopyridine[Bmim]Br₃ (ionic liquid)--40High[8]
52-Aminopyridineα-Haloketonep-Toluenesulfonic acid150120<10High[9][10]
Table 3: Ortoleva-King Reaction

The Ortoleva-King reaction is a classical method for the synthesis of 2-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[11][12] A one-pot modification of this reaction has been developed for improved efficiency.[11]

Entry2-AminopyridineAcetophenoneReagentsSolventConditionsTime (h)Yield (%)Reference
12.3 equiv.1 equiv.I₂ (1.2 equiv.)Neat110 °C, then 100 °C4 + 140-60[11][12]
2--FeCl₃·6H₂O, I₂---Moderate to good[13]
31 equiv.1 equiv.CuI-Aerobic oxidation-Good[14]
42 equiv.1 equiv.I₂Neat110 °C4-[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)

Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine: To a solution of 2-aminopyridine (1 mmol) and furfural (1 mmol) in water, cyclohexyl isocyanide (1 mmol) and ammonium chloride (10 mol%) were added. The reaction mixture was subjected to ultrasonic irradiation at room temperature for 4 hours. After completion of the reaction, the product was extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography to afford the desired product.[4]

Microwave-Assisted Synthesis

Synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminonicotinic acid: A mixture of a substituted 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde in water was placed in a sealed vessel. The mixture was irradiated with microwaves for 30 minutes. After completion, the reaction mixture was extracted with ethyl acetate. The combined organic extracts were concentrated under vacuum, and the crude product was recrystallized from methanol to yield the pure imidazo[1,2-a]pyridine derivative.[5]

Ortoleva-King Reaction (One-Pot Procedure)

Synthesis of 2-phenylimidazo[1,2-a]pyridine: A mixture of 2-aminopyridine (2.3 equivalents) and acetophenone (1 equivalent) was heated to 110 °C. Iodine (1.2 equivalents) was added portion-wise. The reaction mixture was stirred at 110 °C for 4 hours. After cooling, an aqueous solution of NaOH was added, and the mixture was heated to 100 °C for 1 hour. The product was then extracted, and the organic layer was dried and concentrated. The crude product was purified by column chromatography to yield 2-phenylimidazo[1,2-a]pyridine.[11][12]

Mandatory Visualizations

Synthetic Workflow Comparison

G General Synthetic Workflows for Imidazo[1,2-a]pyridines cluster_GBBR Groebke-Blackburn-Bienaymé Reaction cluster_MW Microwave-Assisted Synthesis cluster_OK Ortoleva-King Reaction GBBR_start 2-Aminopyridine + Aldehyde + Isocyanide GBBR_reaction One-Pot Reaction (Catalyst, Solvent, Energy Source) GBBR_start->GBBR_reaction GBBR_product 3-Amino-Imidazo[1,2-a]pyridine GBBR_reaction->GBBR_product MW_start 2-Aminopyridine Derivative + Carbonyl Compound MW_reaction Microwave Irradiation (Solvent/Solvent-free) MW_start->MW_reaction MW_product Substituted Imidazo[1,2-a]pyridine MW_reaction->MW_product OK_start 2-Aminopyridine + Acetophenone OK_step1 Reaction with Iodine (High Temperature) OK_start->OK_step1 OK_intermediate Pyridinium Salt Intermediate OK_step1->OK_intermediate OK_step2 Base-mediated Cyclization OK_intermediate->OK_step2 OK_product 2-Aryl-Imidazo[1,2-a]pyridine OK_step2->OK_product

Caption: Comparative workflows of the three main synthetic routes.

Biological Significance: PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives exhibit their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][2][15][16]

G Imidazo[1,2-a]pyridine Inhibition of PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

Conclusion

The synthesis of substituted imidazo[1,2-a]pyridines can be achieved through a variety of methods, each with its own advantages and limitations. The Groebke-Blackburn-Bienaymé reaction offers a highly efficient one-pot synthesis of 3-amino derivatives. Microwave-assisted synthesis provides a rapid and often greener alternative for a range of substituted products. The Ortoleva-King reaction remains a valuable and robust method, particularly for the synthesis of 2-aryl substituted imidazo[1,2-a]pyridines. The choice of the optimal synthetic route will be dictated by the specific target molecule and the desired experimental parameters. The potent biological activity of this class of compounds, particularly as inhibitors of key signaling pathways in cancer, ensures that the development of novel and efficient synthetic methodologies will continue to be an active area of research.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Other Small Molecule Inhibitors Targeting ALK2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of various small molecule inhibitors targeting Activin Receptor-Like Kinase 2 (ALK2), with a focus on the imidazo[1,2-a]pyridine scaffold. While specific data on Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate was not found in the reviewed literature, this guide will focus on the broader class of imidazo[1,2-a]pyridine derivatives for which efficacy data is available, placing them in context with other established ALK2 inhibitors.

Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor, is a critical regulator of various physiological processes, including bone formation.[1] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of the rare and debilitating genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), characterized by progressive heterotopic ossification.[1] This has made ALK2 a key therapeutic target for the development of small molecule inhibitors.

Efficacy of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has emerged as a promising foundation for the development of potent and selective ALK2 inhibitors.[2] Research efforts have identified several derivatives with significant inhibitory activity against ALK2. For instance, a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have demonstrated low nanomolar potency.[2]

Comparison with Other ALK2 Inhibitors

To provide a comprehensive understanding of the therapeutic landscape, it is essential to compare the efficacy of imidazo[1,2-a]pyridine derivatives with other classes of ALK2 inhibitors. These include pyrazolo[1,5-a]pyrimidines, such as Dorsomorphin and its analogs (e.g., LDN-193189, LDN-212854), and 2-aminopyridine derivatives like K02288.[1][3]

Below is a summary of the reported half-maximal inhibitory concentration (IC50) values for representative compounds from these classes against ALK2.

Inhibitor ClassCompoundALK2 IC50 (nM)Reference
Imidazo[1,2-a]pyridine 11a (4-quinoline derivative)24[2]
11d (7-benzo[d]thiazole derivative)10[2]
11f (7-thieno[3,2-b]pyridine derivative)14[2]
Pyrazolo[1,5-a]pyrimidine Dorsomorphin-[1]
LDN-193189-[1]
LDN-212854-[1]
2-Aminopyridine K02288-[3]
10 (LDN-214117)-[3]

Note: Specific IC50 values for Dorsomorphin, LDN-193189, LDN-212854, K02288, and LDN-214117 were not consistently reported in a single source suitable for direct comparison in this table format. Researchers are encouraged to consult the primary literature for detailed efficacy data.

ALK2 Signaling Pathway and Inhibition

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors.[4] This leads to the phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8).[4] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[4] In FOP, mutant ALK2 can be aberrantly activated, leading to excessive signaling and heterotopic bone formation.[5]

Small molecule inhibitors of ALK2, including those with an imidazo[1,2-a]pyridine core, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits and phosphorylates pALK2 p-ALK2 ALK2->pALK2 activation SMAD158 SMAD1/5/8 pALK2->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_Complex p-SMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription translocates and regulates Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->pALK2 inhibits

Caption: ALK2 Signaling Pathway and Inhibition.

Experimental Protocols

The evaluation of ALK2 inhibitor efficacy relies on robust biochemical and cellular assays. Below are outlines of commonly employed experimental protocols.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[6]

Workflow:

Kinase_Assay_Workflow Start Start Add_Components Add ALK2, Substrate, ATP, and Inhibitor Start->Add_Components Incubate Incubate at Room Temp. Add_Components->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (terminates reaction, depletes ATP) Incubate->Add_ADP_Glo Incubate2 Incubate at Room Temp. Add_ADP_Glo->Incubate2 Add_Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP) Incubate2->Add_Kinase_Detection Incubate3 Incubate at Room Temp. Add_Kinase_Detection->Incubate3 Measure_Luminescence Measure Luminescence Incubate3->Measure_Luminescence End End Measure_Luminescence->End

Caption: Biochemical Kinase Assay Workflow.

Detailed Steps:

  • Reaction Setup: In a multi-well plate, combine the ALK2 enzyme, a suitable substrate (e.g., casein), ATP, and the test inhibitor at various concentrations.[6][7]

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.[6]

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[6]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP.[6]

  • Luminescence Detection: The newly synthesized ATP is used in a luciferase-based reaction to produce a luminescent signal that is proportional to the initial kinase activity. The signal is measured using a luminometer.[6]

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.

Cellular ALK2 Inhibition Assay (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the ability of a compound to bind to ALK2 within a cellular environment.[8][9]

Workflow:

Cellular_Assay_Workflow Start Start Transfect_Cells Transfect Cells with NanoLuc®-ALK2 Fusion Vector Start->Transfect_Cells Seed_Cells Seed Cells in Assay Plate Transfect_Cells->Seed_Cells Add_Tracer_Inhibitor Add NanoBRET™ Tracer and Test Inhibitor Seed_Cells->Add_Tracer_Inhibitor Incubate Incubate Add_Tracer_Inhibitor->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET End End Measure_BRET->End

Caption: Cellular ALK2 Inhibition Assay Workflow.

Detailed Steps:

  • Cell Preparation: Cells (e.g., HEK293) are transfected with a vector expressing ALK2 fused to NanoLuc® luciferase.[9]

  • Assay Setup: The transfected cells are plated and then treated with a fluorescent NanoBRET™ tracer that binds to the ATP pocket of ALK2, along with the test inhibitor at various concentrations.[9]

  • BRET Measurement: The addition of a substrate for NanoLuc® results in bioluminescence. If the fluorescent tracer is bound to ALK2, Bioluminescence Resonance Energy Transfer (BRET) occurs, leading to fluorescent emission at a different wavelength.[9]

  • Competitive Displacement: The test inhibitor competes with the tracer for binding to ALK2. Higher concentrations of an effective inhibitor will displace the tracer, leading to a decrease in the BRET signal.[9]

  • Data Analysis: The IC50 value is determined by measuring the BRET ratio at different inhibitor concentrations.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising class of ALK2 inhibitors with demonstrated potency in the nanomolar range. While direct efficacy data for this compound is not currently available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives shows comparable or, in some cases, superior in vitro activity to other well-established classes of ALK2 inhibitors. Further research, including in vivo studies and investigation of pharmacokinetic and pharmacodynamic properties, is necessary to fully elucidate the therapeutic potential of these compounds for diseases such as FOP. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel ALK2 inhibitors.

References

Comparative In Vitro Efficacy of Novel Imidazo[1,2-a]pyridine Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative pathogens, including multidrug-resistant strains. This guide provides a comparative analysis of the in vitro performance of recently developed imidazo[1,2-a]pyridine compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Comparative Antibacterial Activity

The antibacterial efficacy of novel imidazo[1,2-a]pyridine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of a compound's potency. Below are summary tables comparing the in vitro activity of different series of imidazo[1,2-a]pyridine compounds against a panel of clinically relevant bacteria.

Azo-Linked Imidazo[1,2-a]pyridine Derivatives

A recent study investigated a series of azo-linked imidazo[1,2-a]pyridine derivatives (4a-f) for their antibacterial and antibiofilm activities.[1][2] Compound 4e was identified as the most potent antibacterial agent in this series.[1][2]

CompoundP. aeruginosa (ATCC 27853) MIC (mg/mL)E. coli (ATCC 25922) MIC (mg/mL)K. pneumoniae (ATCC 700603) MIC (mg/mL)S. aureus (ATCC 25923) MIC (mg/mL)E. coli CTXM (Resistant) MIC (mg/mL)K. pneumoniae NDM (Resistant) MIC (mg/mL)
4a >3.2>3.2>3.2>3.2>3.2>3.2
4b 1.51.51.01.01.51.5
4c 1.01.01.01.01.01.0
4d 1.01.01.01.01.01.0
4e 0.51.01.00.50.70.5
4f 1.51.01.01.01.51.5

Data sourced from a study on azo-based imidazo[1,2-a]pyridine derivatives.[1][2]

Compounds 4b and 4c also demonstrated notable antibiofilm activity against E. coli, with inhibition observed at concentrations as low as 0.4 mg/mL.[1][2]

Imidazo[1,2-a]pyridine Chalcone Derivatives

A separate investigation into imidazo[1,2-a]pyridine chalcones revealed their potential as antibacterial agents. The activity of these compounds was compared with the standard antibiotic, Ciprofloxacin. The data below represents the zone of inhibition in millimeters.

CompoundE. coli (Zone of Inhibition, mm)P. aeruginosa (Zone of Inhibition, mm)S. aureus (Zone of Inhibition, mm)S. pyogenes (Zone of Inhibition, mm)
10a 14121617
10b 16141819
10c 15131718
10d ----
10e 13111516
10f 17151920
Ciprofloxacin 22202425

Data is based on the disc diffusion method and represents the diameter of the zone of inhibition.[3][4] Note: A larger zone of inhibition indicates greater antibacterial activity.

Experimental Protocols

To ensure the reproducibility and validity of in vitro testing, detailed and standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacteria is adjusted to a final concentration of 10⁸ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: The imidazo[1,2-a]pyridine compounds are serially diluted in MHB within 96-well microtiter plates to achieve a range of concentrations.

  • Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth. To circumvent issues with colored compounds obscuring visual assessment, a small aliquot from each well is plated on Luria-Bertani (LB) agar and incubated for another 24 hours. The absence of colonies confirms bacterial inhibition.

  • MBC Determination: To determine the MBC, aliquots from the wells with no visible growth are sub-cultured on fresh agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial population.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on mammalian cell lines, providing an indication of their potential toxicity to human cells.

  • Cell Seeding: Mammalian cells (e.g., Vero, HEK293) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the imidazo[1,2-a]pyridine compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540-570 nm. The cell viability is calculated relative to untreated control cells.

Mechanism of Action and Visualized Workflow

Several studies suggest that imidazo[1,2-a]pyridine derivatives exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial drugs.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The proposed mechanism involves the binding of the imidazo[1,2-a]pyridine compounds to the ATPase domain of DNA gyrase (GyrB subunit) and topoisomerase IV (ParE subunit). This binding event inhibits the enzymatic activity, leading to a disruption of DNA topology and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Requires DNA relaxation DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA Relaxes supercoils ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Inhibition Inhibition ATP ATP ATP->DNA_Gyrase Provides energy Imidazo_Pyridine Imidazo[1,2-a]pyridine Compound Imidazo_Pyridine->DNA_Gyrase Binds to GyrB subunit (ATPase site) Inhibition->DNA_Replication Blocks DNA relaxation Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Workflow of DNA gyrase inhibition by imidazo[1,2-a]pyridine compounds.

Experimental Workflow for In Vitro Antibacterial Screening

The following diagram outlines the typical workflow for the in vitro evaluation of novel antibacterial compounds.

Antibacterial_Screening_Workflow cluster_workflow In Vitro Screening Pipeline Compound_Synthesis Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives Primary_Screening Primary Screening (e.g., Disc Diffusion) Compound_Synthesis->Primary_Screening MIC_MBC MIC & MBC Determination (Broth Microdilution) Primary_Screening->MIC_MBC Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) MIC_MBC->Cytotoxicity Biofilm_Inhibition Biofilm Inhibition Assay MIC_MBC->Biofilm_Inhibition Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) MIC_MBC->Mechanism_Study Lead_Compound Lead Compound Identification Cytotoxicity->Lead_Compound Low Toxicity Biofilm_Inhibition->Lead_Compound Active Mechanism_Study->Lead_Compound

Caption: General workflow for in vitro antibacterial screening of novel compounds.

References

Comparative analysis of catalysts for C-H functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous marketed drugs and clinical candidates, owing to its diverse biological activities. Direct C-H functionalization of this heterocyclic core offers an atom-economical and efficient strategy for the synthesis of novel derivatives, bypassing the need for pre-functionalized starting materials. This guide provides a comparative analysis of various catalytic systems employed for the C-H functionalization of imidazo[1,2-a]pyridines, supported by experimental data to aid in catalyst selection and reaction optimization.

Introduction to C-H Functionalization of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines possess several C-H bonds amenable to functionalization. The C3 position is the most nucleophilic and sterically accessible, making it the most common site for electrophilic and radical substitution.[1] However, with the advent of advanced catalytic systems, selective functionalization at other positions, such as C5 and the ortho-position of a C2-aryl substituent, has become increasingly feasible.[2] The choice of catalyst is paramount in controlling the regioselectivity and efficiency of these transformations. This guide will focus on the comparative performance of palladium, rhodium, copper, and iridium-based catalysts, as well as photocatalytic and transition-metal-free systems.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is critical for achieving desired outcomes in the C-H functionalization of imidazo[1,2-a]pyridines. Below is a summary of the performance of commonly used catalytic systems for various transformations.

Table 1: Catalyst Performance in C3-Arylation of Imidazo[1,2-a]pyridines
Catalyst SystemArylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Aryl bromideK₂CO₃DMA1202475-95[3]
[RhCp*Cl₂]₂ / AgSbF₆Arylboronic acid-DCE801280-98[4]
CuI / L-prolineAryl iodideK₂CO₃DMSO1102470-90[5]
Ir(ppy)₃ (photocat.)Aryl diazonium salt-MeCNRT1285-95[6]
Table 2: Catalyst Performance in C3-Alkylation of Imidazo[1,2-a]pyridines
Catalyst SystemAlkylating AgentAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
[Rh₂(OAc)₄]Ethyl diazoacetate-DCERT2-485-95[7]
CuIN-Hydroxyphthalimide esters-MeCN801270-88[7]
Eosin Y (photocat.)Alkyl N-hydroxyphthalimide esters-MeCNRT2460-85[6]
Y(OTf)₃Aldehydes and Amines-Toluene1101275-92[8]
Table 3: Catalyst Performance in C3-Amination of Imidazo[1,2-a]pyridines
Catalyst SystemAminating AgentOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
CuIAminesO₂Toluene1202460-85[9]
Acridinium salt (photocat.) / CobaloximeAzoles-MeCNRT2469-99[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these catalytic systems.

Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine

Procedure: To a screw-capped vial are added imidazo[1,2-a]pyridine (0.2 mmol), aryl bromide (0.3 mmol), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and K₂CO₃ (0.4 mmol). The vial is evacuated and backfilled with argon. Anhydrous DMA (1.0 mL) is then added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-arylimidazo[1,2-a]pyridine.[3]

Rhodium-Catalyzed C5-Arylation of Imidazo[1,2-a]pyridine-3-carboxamides

Procedure: A mixture of imidazo[1,2-a]pyridine-3-carboxamide (0.1 mmol), diphenylacetylene (0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%) in DCE (1.0 mL) is stirred at 80 °C for 12 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by preparative thin-layer chromatography to give the C5-arylated product.[10]

Copper-Catalyzed C3-Amination of Imidazo[1,2-a]pyridine

Procedure: A mixture of imidazo[1,2-a]pyridine (0.5 mmol), the corresponding amine (1.0 mmol), and CuI (10 mol%) in toluene (2 mL) is stirred in a sealed tube at 120 °C under an oxygen atmosphere for 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel to yield the 3-aminoimidazo[1,2-a]pyridine derivative.[9]

Visible Light-Promoted C5-Alkylation of Imidazo[1,2-a]pyridines

Procedure: In a vial, imidazo[1,2-a]pyridine (0.2 mmol), an alkyl N-hydroxyphthalimide ester (0.3 mmol), and eosin Y (2 mol%) are dissolved in MeCN (2 mL). The mixture is stirred under irradiation with blue LEDs at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the C5-alkylated product.[6]

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved in C-H functionalization, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Vial Vial Reactants->Vial Catalyst Catalyst Catalyst->Vial Solvent Solvent Solvent->Vial Heating_Stirring Heating & Stirring Vial->Heating_Stirring Monitoring TLC/GC-MS Monitoring Heating_Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for C-H functionalization.

Catalyst_Selection cluster_functionalization Functionalization Type cluster_arylation_catalysts Arylation Catalysts cluster_alkylation_catalysts Alkylation Catalysts cluster_amination_catalysts Amination Catalysts Start Desired C-H Functionalization Arylation Arylation Start->Arylation Alkylation Alkylation Start->Alkylation Amination Amination Start->Amination Pd_cat Palladium Arylation->Pd_cat Aryl Halides Rh_cat_aryl Rhodium Arylation->Rh_cat_aryl Boronic Acids Cu_cat_aryl Copper Arylation->Cu_cat_aryl Aryl Iodides Photo_cat_aryl Photocatalyst Arylation->Photo_cat_aryl Diazonium Salts Rh_cat_alkyl Rhodium Alkylation->Rh_cat_alkyl Diazo Compounds Cu_cat_alkyl Copper Alkylation->Cu_cat_alkyl NHPI Esters Photo_cat_alkyl Photocatalyst Alkylation->Photo_cat_alkyl NHPI Esters Lewis_Acid Lewis Acid (Y(OTf)₃) Alkylation->Lewis_Acid Aldehydes/Amines Cu_cat_amin Copper Amination->Cu_cat_amin Amines Photo_cat_amin Photocatalyst Amination->Photo_cat_amin Azoles

Caption: Catalyst selection guide for C-H functionalization.

CH_Activation_Mechanism Start Imidazo[1,2-a]pyridine + Catalyst [M] Coordination Coordination of Heterocycle to Metal Start->Coordination CH_Activation C-H Activation/ Concerted Metalation-Deprotonation Coordination->CH_Activation Intermediate Metallacyclic Intermediate CH_Activation->Intermediate Coupling Oxidative Addition/ Reductive Elimination Intermediate->Coupling Coupling Partner Product Functionalized Imidazo[1,2-a]pyridine Coupling->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start

Caption: General mechanism for transition metal-catalyzed C-H activation.

Conclusion and Future Outlook

The C-H functionalization of imidazo[1,2-a]pyridines has witnessed significant advancements, with a diverse array of catalytic systems now available to chemists. Palladium and rhodium catalysts offer high efficiency and functional group tolerance for a range of transformations. Copper catalysts provide a more economical alternative, particularly for amination and certain alkylation reactions. The emergence of photoredox catalysis has introduced milder and more environmentally friendly approaches.

Future research will likely focus on the development of catalysts that can achieve even greater regioselectivity, particularly for the less reactive C-H bonds, and the use of more sustainable and earth-abundant metals. The continued exploration of novel catalytic systems will undoubtedly expand the synthetic toolbox for the derivatization of imidazo[1,2-a]pyridines, accelerating the discovery of new therapeutic agents and functional materials.

References

New Imidazo[1,2-a]Pyridine Scaffolds Show Promise in Head-to-Head Benchmarking Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Emerging research highlights the significant potential of novel imidazo[1,2-a]pyridine scaffolds as a promising new class of anticancer agents. In a series of preclinical studies, these compounds have demonstrated potent activity, in some cases exceeding the efficacy of established FDA-approved drugs, against key cancer-related targets such as Epidermal Growth Factor Receptor (EGFR), c-KIT, and the PI3K/Akt/mTOR signaling pathway. These findings, detailed in recent publications, offer a compelling case for the continued development of this versatile chemical scaffold in oncology.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and recent explorations have yielded derivatives with potent and selective inhibitory activity against a range of cancer cell lines.[1][2] Head-to-head comparisons with existing therapies are crucial for validating the therapeutic potential of these new chemical entities. This guide provides a comparative analysis of new imidazo[1,2-a]pyridine derivatives against established anticancer drugs, supported by experimental data and detailed methodologies.

Comparative Efficacy Against Key Cancer Targets

The following tables summarize the in vitro potency of novel imidazo[1,2-a]pyridine derivatives compared to existing anticancer drugs. The data is compiled from various studies and presented to facilitate a clear comparison of their inhibitory activities.

EGFR Inhibition

Several novel imidazo[1,2-a]pyridine-based compounds have been developed as potent EGFR inhibitors, a key target in non-small cell lung cancer and other malignancies.

Compound IDTargetCell LineIC50Reference DrugReference Drug IC50
Imidazo[1,2-a]quinazoline 18o EGFR-12.3 µMErlotinib-
Imidazo[1,2-a]quinazoline 18a EGFR-82.0 µMErlotinib-
Imidazo[1,2-a]quinazoline 18o PC3 (Prostate)PC3µM rangeErlotinib-
Imidazo[1,2-a]quinazoline 18o HepG2 (Liver)HepG2µM rangeErlotinib-
Imidazo[1,2-a]quinazoline 18o HeLa (Cervical)HeLaµM rangeErlotinib-
Imidazo[1,2-a]quinazoline 18o MDA-MB-231 (Breast)MDA-MB-231µM rangeErlotinib-
c-KIT Inhibition

Mutations in the c-KIT receptor are a hallmark of gastrointestinal stromal tumors (GIST). Novel imidazo[1,2-a]pyridines have shown efficacy against imatinib-resistant c-KIT mutations.

Compound ClassTargetCell Line/AssayPotencyReference DrugNotes
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives c-KIT (V654A mutant)Enzymatic Assaynanomolar IC50 valuesImatinibEffective against imatinib-resistant mutation.[3]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives GIST 430/654 cellsCell-based Assaynanomolar IC50 valuesImatinibDemonstrates cellular activity in a resistant model.[3]
PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers. Novel imidazo[1,2-a]pyridines have been developed as potent inhibitors of key kinases in this pathway.

Compound IDTargetIC50Cell LineCell-based IC50Reference DrugReference Drug IC50
Compound 7 PI3K0.20 nMHCT-116 (Colon)10 nM--
Compound 7 mTOR21 nMHCT-116 (Colon)10 nM--
Compound 13k PI3Kα1.94 nMHCC827 (Lung)0.09 µM--
Compound 13k --A549 (Lung)0.21 µM--
Compound 13k --SH-SY5Y (Neuroblastoma)0.26 µM--
Compound 13k --HEL (Leukemia)0.43 µM--
Compound 13k --MCF-7 (Breast)0.24 µM--
Compound 35 PI3Kα150 nMT47D (Breast)PotentAlpelisib-
IP-5 --HCC1937 (Breast)45 µM--
IP-6 --HCC1937 (Breast)47.7 µM--
IP-7 --HCC1937 (Breast)79.6 µM--

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazo_PI3K Imidazo[1,2-a]pyridine (e.g., Compound 13k) Imidazo_PI3K->PI3K Imidazo_mTOR Imidazo[1,2-a]pyridine (e.g., Compound 7) Imidazo_mTOR->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibitory points for imidazo[1,2-a]pyridines.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified Kinase Incubate Incubate Components Kinase->Incubate Substrate Kinase Substrate Substrate->Incubate ATP ATP ATP->Incubate Compound Imidazo[1,2-a]pyridine (Serial Dilution) Compound->Incubate Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Apoptosis_Assay Start Treat Cells with Imidazo[1,2-a]pyridine Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate Incubate at Room Temp (in the dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Result Quantify Apoptotic Cells (Annexin V+/PI- & Annexin V+/PI+) Analyze->Result

Caption: Workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[4]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and the assay buffer.

    • Add the serially diluted imidazo[1,2-a]pyridine compound or vehicle control (DMSO) to the wells of the plate.

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced, which is indicative of kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with a test compound.

Materials:

  • Cells of interest

  • Imidazo[1,2-a]pyridine compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Wash the cells with cold PBS and centrifuge to pellet the cells.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each sample.

    • Analyze the stained cells by flow cytometry immediately.

    • Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be positive for Annexin V and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells of interest

  • Imidazo[1,2-a]pyridine compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the imidazo[1,2-a]pyridine compound as described in the apoptosis assay protocol.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content of the cells will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The data presented in this guide underscores the significant potential of the imidazo[1,2-a]pyridine scaffold as a source of novel anticancer agents. Direct comparisons with established drugs like erlotinib and against imatinib-resistant models reveal that these new compounds can exhibit superior or comparable potency. The versatility of this scaffold allows for the development of inhibitors targeting various critical cancer pathways, including EGFR, c-KIT, and PI3K/Akt/mTOR. Further preclinical and clinical evaluation of the most promising candidates is warranted to translate these encouraging findings into new therapeutic options for cancer patients.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate, a halogenated pyridine derivative, is crucial for maintaining laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the correct handling and disposal procedures for this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific safety and handling information. In the absence of a specific SDS, a conservative approach should be adopted based on the hazards of similar chemical structures. This compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Safety glasses with side-shields or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to institutional, local, and national regulations for hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.[4][5]

  • Waste Identification and Classification:

    • This compound is classified as a halogenated organic compound.

    • Due to its chemical structure, it should be considered hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and empty containers), in a designated, compatible, and clearly labeled hazardous waste container.[2][5]

    • Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof container for halogenated organic liquid waste.[6][7]

    • Incompatible Materials: Keep this waste stream separate from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[1][8]

  • Waste Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."[3]

    • The label must clearly identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the first waste was added to the container.[3]

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[2][9]

    • The SAA should be at or near the point of waste generation.[2]

    • Ensure the container is kept closed at all times, except when adding waste.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[2]

    • Follow all institutional procedures for waste pickup requests.

Summary of Disposal Information

Parameter Guideline
Waste Classification Hazardous Waste: Halogenated Organic Compound
Disposal Method Collection for licensed chemical waste disposal. Incineration at a permitted facility is a common method for such compounds.[10]
Container Type Compatible, leak-proof, and sealable container (e.g., glass or polyethylene).[2][5]
Labeling Requirements "Hazardous Waste," full chemical name, concentration, and accumulation start date.[3]
Storage Location Designated and secure Satellite Accumulation Area.[2][9]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Container Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Identify Identify Waste as Halogenated Organic FumeHood->Identify Segregate Segregate from Non-Halogenated and Incompatible Waste Identify->Segregate Collect Collect in a Designated, Compatible Container Segregate->Collect LabelHW Affix 'Hazardous Waste' Label Collect->LabelHW LabelContents Add Full Chemical Name, Concentration, and Date LabelHW->LabelContents Seal Securely Seal the Container LabelContents->Seal Store Store in a Designated Satellite Accumulation Area Seal->Store Contact Contact EH&S or Licensed Waste Disposal Contractor Store->Contact Pickup Arrange for Waste Pickup Contact->Pickup

Caption: Workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。